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  • Product: 1-(2,5-Dibromophenyl)ethanone
  • CAS: 32937-55-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2,5-Dibromophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Development

Introduction 1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its unique structural features, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its unique structural features, characterized by a phenyl ring substituted with two bromine atoms and an acetyl group, render it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 1-(2,5-dibromophenyl)ethanone, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic placement of the bromine atoms allows for diverse chemical modifications, making this compound a valuable synthon in the preparation of various heterocyclic compounds and pharmaceutical agents. Its utility has been notably demonstrated in the synthesis of antiviral medications, highlighting its significance in medicinal chemistry.

Physicochemical Properties

1-(2,5-Dibromophenyl)ethanone is typically a yellow solid or semi-solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
CAS Number 32937-55-6[1]
Appearance Yellow solid or semi-solid[1]
Boiling Point 312.2 °C at 760 mmHg[1]
Density 1.812 g/cm³[1]
SMILES CC(=O)c1cc(Br)ccc1Br

Synthesis of 1-(2,5-Dibromophenyl)ethanone)

The most common and effective method for the synthesis of 1-(2,5-dibromophenyl)ethanone is the Friedel-Crafts acylation of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the dibrominated benzene ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). This is the rate-determining step of the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of 1,4-dibromobenzene acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Regeneration of the Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, allowing it to participate in further reactions.

Due to the electron-withdrawing nature of the bromine atoms, 1,4-dibromobenzene is deactivated towards electrophilic aromatic substitution. However, the reaction can be driven to completion under appropriate conditions.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ 1,4-Dibromobenzene 1,4-Dibromobenzene Sigma_Complex Sigma Complex (Arenium Ion) 1,4-Dibromobenzene->Sigma_Complex + Acylium Ion Product 1-(2,5-Dibromophenyl)ethanone Sigma_Complex->Product - H⁺ (to AlCl₄⁻)

Caption: Friedel-Crafts acylation workflow for the synthesis of 1-(2,5-dibromophenyl)ethanone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(2,5-dibromophenyl)ethanone based on established Friedel-Crafts acylation methods for similar substrates.[2][3][4]

Materials:

  • 1,4-Dibromobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using drying tubes.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

  • Substrate Addition: Dissolve 1,4-dibromobenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently heat to reflux (around 40 °C) for 1-3 hours to ensure complete conversion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(2,5-dibromophenyl)ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Characterization

G cluster_0 1-(2,5-Dibromophenyl)ethanone struct Br | C6H3(Br)C(=O)CH3

Caption: Chemical structure of 1-(2,5-Dibromophenyl)ethanone.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The methyl protons will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the methyl carbon, and the six aromatic carbons (four of which are unique). The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the methyl group in the region of 2900-3100 cm⁻¹.

  • C-C stretching vibrations for the aromatic ring in the region of 1400-1600 cm⁻¹.

  • C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-(2,5-dibromophenyl)ethanone will show a molecular ion peak corresponding to its molecular weight (277.94 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways include the loss of a methyl group (CH₃) and the cleavage of the acyl group.

Applications in Drug Development

Halogenated acetophenones are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[7] The presence of bromine atoms in 1-(2,5-dibromophenyl)ethanone provides reactive handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular scaffolds.

A significant application of 1-(2,5-dibromophenyl)ethanone is as a key intermediate in the synthesis of Elbasvir , an antiviral drug used for the treatment of hepatitis C. The synthesis of Elbasvir involves multiple steps where the dibromoacetophenone core is elaborated to form the final complex heterocyclic structure of the drug.

Beyond its role in the synthesis of specific drugs, 1-(2,5-dibromophenyl)ethanone and similar structures are explored in medicinal chemistry for the development of various therapeutic agents, including:

  • Enzyme inhibitors: The acetophenone moiety can be incorporated into molecules designed to inhibit specific enzymes.

  • Heterocyclic compounds: It serves as a precursor for the synthesis of various heterocyclic systems that form the core of many biologically active compounds.

Safety and Handling

1-(2,5-Dibromophenyl)ethanone should be handled with care in a well-ventilated laboratory fume hood.[8] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

In case of exposure, immediate medical attention should be sought. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(2,5-Dibromophenyl)ethanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of two bromine atoms on the phenyl ring provides multiple opportunities for further functionalization, making it a key building block for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development pipeline remains paramount. This guide provides a foundational understanding of the chemistry and utility of 1-(2,5-dibromophenyl)ethanone, serving as a valuable resource for scientists and researchers in the field.

References

  • Hoffman Fine Chemicals. 1-(2,5-Dibromophenyl)ethanone | 32937-55-6. [Link]

  • PubChem. 2',4'-Dibromoacetophenone. [Link]

  • DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. [Link]

  • ResearchGate. the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. [Link]

  • Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • PMC. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • ResearchGate. 2-Bromoacetophenone. [Link]

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2,5-Dibromophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,5-Dibromophenyl)ethanone, a key chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2,5-Dibromophenyl)ethanone, a key chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines detailed synthetic and purification protocols, and explores its critical role as a building block in the synthesis of antiviral agents, with a particular focus on the Hepatitis C Virus (HCV) NS5A inhibitor, Elbasvir.

Introduction and Core Properties

1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is an aromatic ketone that serves as a versatile precursor in organic synthesis. Its molecular structure, featuring a phenyl ring substituted with two bromine atoms and an acetyl group, provides multiple reactive sites for the construction of more complex molecular architectures. This unique substitution pattern makes it an important intermediate, particularly in the synthesis of heterocyclic compounds used in medicinal chemistry.

Physicochemical and Safety Data Summary

The fundamental properties of 1-(2,5-Dibromophenyl)ethanone are summarized in the table below. These data are essential for its safe handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
CAS Number 32937-55-6[1]
Appearance Yellow solid or semi-solid[1]
Melting Point 41 °C
Boiling Point 120 °C
Density 1.812 g/cm³[1]
GHS Hazard Statements H302, H315, H319, H335
GHS Signal Word Warning

Synthesis and Purification Protocols

The primary synthetic route to 1-(2,5-Dibromophenyl)ethanone is the Friedel-Crafts acylation of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the dibrominated benzene ring. The following section provides a detailed, self-validating experimental protocol adapted from a well-established procedure for a closely related analogue, 2,5-dichloroacetophenone.[2]

Synthesis via Friedel-Crafts Acylation

The causality behind this experimental design lies in the activation of the acylating agent by a strong Lewis acid, which generates a highly reactive acylium ion. 1,4-Dibromobenzene, while deactivated by the electron-withdrawing bromine atoms, can still undergo acylation under these conditions. The use of a stoichiometric amount of aluminum chloride (AlCl₃) is crucial to drive the reaction to completion.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup Assemble dry three-neck flask with condenser, dropping funnel, and nitrogen inlet. reagents Charge flask with 1,4-dibromobenzene and AlCl₃. setup->reagents add_acetyl_chloride Add acetyl chloride dropwise over 30 minutes. reagents->add_acetyl_chloride Initiate Reaction stir Stir at 40°C for 6 hours. add_acetyl_chloride->stir quench Cool to room temperature and pour slowly into ice water. stir->quench Reaction Complete extract Extract with an organic solvent (e.g., dichloromethane). quench->extract wash Wash organic layer with water and brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure to yield crude product. dry->concentrate

Caption: Workflow for the synthesis of 1-(2,5-Dibromophenyl)ethanone.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

  • Charging Reagents: Charge the flask with 1,4-dibromobenzene (1.0 equivalent) and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

  • Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) to the dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic and may require an ice bath to maintain the temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C and maintain with constant stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2,5-Dibromophenyl)ethanone.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a solid of high purity, which is essential for subsequent applications in multi-step syntheses. The choice of solvent is critical for effective purification.

  • Solvent Selection: Based on protocols for similar bromoacetophenones, a mixed solvent system of ethanol and water or recrystallization from ethanol is often effective.[4]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 1-(2,5-Dibromophenyl)ethanone.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table provides the predicted chemical shifts for 1-(2,5-Dibromophenyl)ethanone in CDCl₃. The predictions are based on the known data for 2',5'-dichloroacetophenone and the relative shielding/deshielding effects of bromine versus chlorine.

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
-CH₃ (acetyl) ~2.6~30
Aromatic CH 7.3 - 7.6127 - 138
Aromatic C-Br -120 - 125
C=O (carbonyl) -~198

Note: These are predicted values and should be confirmed by experimental data.

Application in Drug Development: Synthesis of Elbasvir

1-(2,5-Dibromophenyl)ethanone is a key starting material in the synthesis of Elbasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3] NS5A is a crucial phosphoprotein for HCV RNA replication and virion assembly, making it an attractive target for antiviral therapy.

The Role of NS5A Inhibitors

NS5A inhibitors function by binding to the NS5A protein, which disrupts its essential functions in the viral life cycle. This leads to a halt in viral replication by inhibiting the formation of the replication complex and impairing the assembly of new viral particles.[5]

G cluster_hcv HCV Life Cycle rna_replication Viral RNA Replication virion_assembly Virion Assembly rna_replication->virion_assembly ns5a NS5A Protein ns5a->rna_replication Essential for ns5a->virion_assembly Essential for ns5a_inhibitor NS5A Inhibitor (e.g., Elbasvir) ns5a_inhibitor->ns5a Binds to and inhibits

Caption: Simplified mechanism of NS5A inhibitors in the HCV life cycle.

Synthetic Pathway to Elbasvir

The synthesis of Elbasvir is a multi-step process where 1-(2,5-Dibromophenyl)ethanone is elaborated to form the core heterocyclic structure of the drug. While the full synthesis is complex and proprietary, the initial steps involve the transformation of the ketone and the utilization of the bromine atoms as handles for cross-coupling reactions to build the intricate molecular framework of Elbasvir.

Safety, Handling, and Disposal

Proper handling and disposal of 1-(2,5-Dibromophenyl)ethanone are crucial to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[6]

Conclusion

1-(2,5-Dibromophenyl)ethanone is a valuable chemical intermediate with demonstrated importance in the synthesis of complex pharmaceutical agents. Its well-defined physicochemical properties and the availability of robust synthetic protocols make it an accessible and versatile tool for medicinal chemists. The critical role of this compound in the synthesis of the anti-HCV drug Elbasvir underscores its significance in the ongoing efforts to develop effective treatments for viral diseases. This guide provides the necessary technical information for researchers to confidently and safely incorporate 1-(2,5-Dibromophenyl)ethanone into their synthetic and drug discovery programs.

References

  • Hoffman Fine Chemicals Pty Ltd. 1-(2,5-Dibromophenyl)ethanone Product Page. [Link]

  • Patsnap. What are NS5A inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. National Institutes of Health. [Link]

  • ChemEd DL. Friedel-Crafts Acylation of Benzene. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. [Link]

  • PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. [Link]

  • Google Patents. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid.
  • Organic Syntheses. Procedure for a chemical synthesis. [Link]

  • Organic Syntheses. Procedure for a chemical synthesis. [Link]

  • Organic Syntheses. p-BROMOACETOPHENONE. [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,5-Dibromophenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals From the desk of your Senior Application Scientist, this guide provides a detailed exposition of the proton nuclear magnetic resonance (¹H NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

From the desk of your Senior Application Scientist, this guide provides a detailed exposition of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2,5-Dibromophenyl)ethanone. As a pivotal intermediate in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and novel materials, the unambiguous structural verification of this compound is of paramount importance. This document moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output to provide a robust, self-validating framework for its identification and purity assessment.

Strategic Overview: The Role and Analysis of 1-(2,5-Dibromophenyl)ethanone

1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a disubstituted aromatic ketone. Its chemical architecture, featuring an acetyl group and two bromine atoms on the phenyl ring, makes it a versatile precursor for a range of chemical modifications. The acetyl group offers a handle for reactions such as aldol condensations and reductions, while the bromine atoms are ideal leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular scaffolds.

Given its foundational role in multi-step syntheses, ensuring the regiochemical purity of this starting material is non-negotiable. Isomeric impurities could lead to undesired side products, complicating purification and compromising the yield and efficacy of the final target molecule. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering a rapid, non-destructive, and highly informative method to confirm the precise substitution pattern of the aromatic ring. This guide will provide a detailed interpretation of its ¹H NMR spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The integrity of any spectral analysis is predicated on the quality of the acquired data. The following protocol outlines a validated methodology for preparing a sample of 1-(2,5-Dibromophenyl)ethanone for NMR analysis to ensure optimal resolution and signal-to-noise.

2.1. Sample Preparation Workflow

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the standard and recommended solvent. Its ability to dissolve the analyte, coupled with a well-characterized residual solvent signal (δ ≈ 7.26 ppm), makes it ideal.

  • Analyte Concentration: Accurately weigh 10-15 mg of 1-(2,5-Dibromophenyl)ethanone and dissolve it in approximately 0.7 mL of CDCl₃. This concentration is optimal for achieving a strong signal in a minimal number of scans without inducing line broadening from intermolecular interactions.

  • Internal Standard: Add a single drop of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern high-field spectrometers can also reference the residual solvent peak, but TMS provides an unambiguous calibration point.

  • Homogenization and Transfer: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube. The tube must be clean and dry to prevent contamination.

2.2. Spectrometer Parameters for Data Acquisition

  • Instrument: A spectrometer with a field strength of 400 MHz or higher is recommended to ensure adequate dispersion of the aromatic signals.

  • Experiment: A standard one-dimensional proton pulse program (zg30).

  • Key Parameters:

    • Pulse Angle: A 30° pulse angle is employed to allow for a shorter relaxation delay without saturating the signals, thus optimizing the experiment time.

    • Acquisition Time: ~3-4 seconds to ensure good digitization of the free induction decay (FID).

    • Relaxation Delay (d1): 2 seconds. This delay, combined with the acquisition time, provides a sufficient period for proton relaxation, which is crucial for accurate signal integration.

    • Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) Weigh Weigh 10-15 mg Compound Dissolve Dissolve in 0.7 mL CDCl3 with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load Tune Tune and Shim Magnet Load->Tune Acquire Acquire Spectrum (zg30, 16 scans) Tune->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process

Caption: Experimental workflow for NMR sample preparation and data acquisition.

In-Depth Spectral Analysis of 1-(2,5-Dibromophenyl)ethanone

The ¹H NMR spectrum of 1-(2,5-Dibromophenyl)ethanone is defined by two distinct regions: the aliphatic region, containing the signal for the methyl protons, and the aromatic region, which displays a characteristic pattern for the three protons on the substituted phenyl ring.

Aliphatic Region: The Acetyl Methyl Protons (-CH₃)
  • Chemical Shift (δ): A sharp singlet appears at approximately 2.66 ppm.[1]

  • Integration: This signal integrates to a value of 3H.

  • Multiplicity: Singlet.

  • Expert Analysis: The signal corresponds to the three chemically equivalent protons of the acetyl methyl group. Its downfield position relative to a typical alkane methyl group (which appears around 0.9 ppm) is a direct consequence of the anisotropic deshielding effect of the adjacent carbonyl (C=O) group.[2] The absence of any adjacent protons results in a singlet multiplicity, as predicted by the n+1 rule. This signal serves as a crucial internal reference for integration.

Aromatic Region: The Phenyl Protons (Ar-H)

The aromatic region (δ 7.0-8.0 ppm) provides the definitive structural fingerprint. The 2,5-dibromo substitution pattern results in three non-equivalent aromatic protons, creating a predictable set of splitting patterns due to spin-spin coupling.

  • Proton H-4:

    • Chemical Shift (δ): ~7.42 ppm.[1]

    • Multiplicity: Doublet.

    • Coupling Constant (J): J ≈ 8.5 Hz.[1]

    • Expert Analysis: This proton is flanked by two bromine atoms. It is coupled to the adjacent H-3 proton, resulting in a doublet. The coupling constant of ~8.5 Hz is characteristic of a three-bond ortho-coupling between vicinal aromatic protons.[3]

  • Proton H-3:

    • Chemical Shift (δ): ~7.64 ppm.[1]

    • Multiplicity: Doublet of doublets.

    • Coupling Constants (J): J ≈ 8.5 Hz, J ≈ 2.3 Hz.[1]

    • Expert Analysis: This proton experiences coupling from two different protons. The large coupling constant (8.5 Hz) arises from the ortho-coupling to H-4. The smaller coupling constant (2.3 Hz) is due to a four-bond meta-coupling to H-6. This combination of couplings splits the signal into a doublet of doublets, a highly diagnostic pattern for this substitution.

  • Proton H-6:

    • Chemical Shift (δ): ~7.82 ppm.[1]

    • Multiplicity: Doublet.

    • Coupling Constant (J): J ≈ 2.3 Hz.[1]

    • Expert Analysis: This proton is positioned ortho to the electron-withdrawing acetyl group, causing it to be the most deshielded (furthest downfield) of the aromatic protons. It is coupled only to H-3 via a meta-relationship, resulting in a narrow doublet with a small coupling constant of ~2.3 Hz.

Data Summary Table
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)
-CH₃2.66Singlet (s)3HN/A
H-47.42Doublet (d)1H8.5
H-37.64Doublet of doublets (dd)1H8.5, 2.3
H-67.82Doublet (d)1H2.3
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1]

Visualization of Spin-Spin Coupling Network

The interplay of ortho and meta couplings is the key to deciphering the aromatic region. This network can be visualized to clarify the relationships between the protons.

G H6 H-6 ~7.82 ppm H4 H-4 ~7.42 ppm H3 H-3 ~7.64 ppm H3->H6 meta (J ≈ 2.3 Hz) H3->H4 ortho (J ≈ 8.5 Hz)

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectrum of 1-(2,5-Dibromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2,5-Dibromophenyl)ethanone. As a Senior Application Scientist, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2,5-Dibromophenyl)ethanone. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the vibrational characteristics of this molecule. The guide will delve into the theoretical underpinnings of the expected spectral features, a practical protocol for obtaining the spectrum, and a detailed interpretation of the key absorption bands. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to 1-(2,5-Dibromophenyl)ethanone

1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is an organic compound with the chemical formula C₈H₆Br₂O.[1] It belongs to the class of aromatic ketones and is a disubstituted derivative of acetophenone. The presence of a carbonyl group and two bromine atoms on the phenyl ring imparts specific chemical and physical properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] Understanding its spectral properties is fundamental for its unambiguous identification and for monitoring its transformations in chemical reactions.

Molecular Structure and Key Functional Groups:

The structure of 1-(2,5-Dibromophenyl)ethanone consists of an acetyl group (-COCH₃) attached to a benzene ring that is substituted with two bromine atoms at positions 2 and 5. This arrangement of functional groups gives rise to a unique infrared spectrum that can be used as a molecular fingerprint.

Caption: Molecular structure of 1-(2,5-Dibromophenyl)ethanone.

Theoretical Principles of IR Spectroscopy of Aromatic Ketones

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule.[2] Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a transition to a higher vibrational energy level.[3] An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumber, cm⁻¹).

The IR spectrum of 1-(2,5-Dibromophenyl)ethanone is expected to be complex due to the various vibrational modes of its functional groups. The key vibrational modes that will be analyzed in this guide are:

  • C=O Stretching: The carbonyl group of the ketone is a strong chromophore in the IR region.

  • Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations.

  • Aromatic C-H Stretching and Bending: The C-H bonds on the benzene ring give rise to both stretching and out-of-plane bending vibrations.

  • Aliphatic C-H Stretching and Bending: The methyl group of the acetyl moiety has its own characteristic vibrations.

  • C-Br Stretching: The carbon-bromine bonds will have stretching vibrations in the fingerprint region.

The positions of these absorption bands are influenced by factors such as bond strength, the masses of the atoms involved, and electronic effects like resonance and induction from the substituents.

Predicted Infrared Spectrum Analysis of 1-(2,5-Dibromophenyl)ethanone

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Insights
3100 - 3000Aromatic C-H StretchingWeak to MediumThe sp² C-H bonds of the benzene ring typically absorb in this region. The presence of multiple peaks is possible due to the different electronic environments of the remaining hydrogens on the ring.
3000 - 2850Aliphatic C-H StretchingWeak to MediumThese bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.
1700 - 1680C=O Stretching (Ketone) Strong This is one of the most characteristic and intense bands in the spectrum. For aromatic ketones, the C=O stretching frequency is typically lower than that of aliphatic ketones (around 1715 cm⁻¹) due to conjugation with the benzene ring. The presence of an ortho-bromine substituent may cause a slight shift in this frequency due to electronic and steric effects.
1600 - 1450Aromatic C=C StretchingMedium to WeakThe benzene ring has several in-plane C=C stretching vibrations that appear as a set of sharp bands in this region. The substitution pattern influences the exact positions and relative intensities of these bands.
1450 - 1350Aliphatic C-H BendingMediumThe symmetric and asymmetric bending (scissoring and rocking) vibrations of the methyl group's C-H bonds are found here.
1250 - 1000Aromatic C-H In-Plane BendingMedium to WeakThese absorptions are characteristic of the substitution pattern on the benzene ring.
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring (considering the acetyl group and the two bromines), a strong absorption is expected in this region.
700 - 500C-Br StretchingMedium to StrongThe C-Br stretching vibrations typically appear in the lower frequency "fingerprint" region of the spectrum. The presence of two C-Br bonds may lead to more than one absorption band.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of 1-(2,5-Dibromophenyl)ethanone, which is a solid at room temperature,[1] the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method can be employed. The ATR method is generally preferred for its simplicity and minimal sample preparation.

Attenuated Total Reflectance (ATR) Method

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 1-(2,5-Dibromophenyl)ethanone sample onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

atr_workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Spectrum E->F G Clean Crystal F->G

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Potassium Bromide (KBr) Pellet Method

This traditional method involves mixing the sample with dry KBr powder and pressing it into a transparent pellet.

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of 1-(2,5-Dibromophenyl)ethanone with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background: A background spectrum is typically run with an empty sample holder.

Note: It is crucial to use dry KBr and to minimize the sample's exposure to moisture, as water has strong IR absorptions that can interfere with the spectrum.

In-depth Interpretation of the Predicted Spectrum

A detailed analysis of the predicted IR spectrum provides a wealth of information about the molecular structure of 1-(2,5-Dibromophenyl)ethanone.

  • The Carbonyl Stretch (around 1690 cm⁻¹): The strong intensity and position of this band are definitive for the presence of a conjugated ketone. The electron-withdrawing nature of the bromine atoms may slightly increase the C=O bond order and shift the absorption to a slightly higher wavenumber compared to unsubstituted acetophenone.

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The absorptions in these regions confirm the presence of the benzene ring. The pattern of peaks between 1600 and 1450 cm⁻¹ can be complex but is characteristic of the overall substitution.

  • C-H Bending Vibrations (900-675 cm⁻¹): The out-of-plane C-H bending region is particularly informative. For a 1,2,5-trisubstituted benzene ring, one would expect specific patterns of absorption bands. The exact positions would need to be compared with reference spectra of similarly substituted compounds for a definitive assignment.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the C-C stretching of the ring, in-plane and out-of-plane bending of the C-H bonds, and the C-Br stretching vibrations. While complex, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The C-Br stretches are expected in the lower end of this region (700-500 cm⁻¹).

Conclusion

The infrared spectrum of 1-(2,5-Dibromophenyl)ethanone is a powerful tool for its characterization. This guide has provided a theoretical framework for understanding the expected spectral features, a practical protocol for obtaining the spectrum, and a detailed interpretation of the key absorption bands. By leveraging the principles of vibrational spectroscopy and data from analogous compounds, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this important chemical intermediate. The predicted spectrum is dominated by a strong carbonyl absorption around 1690 cm⁻¹, characteristic aromatic C-H and C=C stretching and bending vibrations, and C-Br stretching bands in the fingerprint region.

References

  • Chemistry LibreTexts. (2023, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 18). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 1-(2,5-Dibromophenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2,5-Dibromophenyl)ethanone

Introduction 1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is an important synthetic intermediate in the development of various pharmaceutical compounds and advanced materials. Its chemical stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is an important synthetic intermediate in the development of various pharmaceutical compounds and advanced materials. Its chemical structure, characterized by a substituted aromatic ring and a ketone functional group, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable technique for the unambiguous identification, structural elucidation, and purity assessment of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2,5-Dibromophenyl)ethanone, focusing on the principles of experimental design, detailed protocols, and in-depth interpretation of spectral data. The insights presented herein are grounded in established spectrometric principles and validated through comparative analysis with similar chemical structures.

Experimental Design: Rationale and Technique Selection

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of 1-(2,5-Dibromophenyl)ethanone. Given its relatively low molecular weight, thermal stability, and volatility, Electron Ionization (EI) is the method of choice.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This hard ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. For a molecule like 1-(2,5-Dibromophenyl)ethanone, EI provides a reproducible and information-rich fragmentation pattern. This pattern serves as a chemical "fingerprint," which is crucial for structural confirmation and for comparison against spectral libraries like those from the National Institute of Standards and Technology (NIST)[1][2][3][4]. The energetic nature of EI ensures the cleavage of key covalent bonds, revealing the core structural motifs of the analyte[5][6].

  • Mass Analyzer: A quadrupole mass analyzer is well-suited for this application, offering a robust and cost-effective means of separating ions based on their mass-to-charge ratio (m/z). It provides adequate resolution to distinguish the characteristic isotopic patterns of bromine-containing fragments.

Experimental Protocol: Sample Analysis

The following protocol outlines a self-validating system for the analysis of 1-(2,5-Dibromophenyl)ethanone using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(2,5-Dibromophenyl)ethanone.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined to avoid detector saturation.

  • GC-MS System Configuration:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: Inject 1 µL of the prepared sample in splitless mode to maximize sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • MS Interface: Set the transfer line temperature to 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion cluster[7].

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

Mass Spectrum Analysis and Fragmentation Pathway

The EI mass spectrum of 1-(2,5-Dibromophenyl)ethanone is distinguished by a series of characteristic peaks that reveal its molecular structure. The most critical feature is the isotopic signature of the two bromine atoms.

The Bromine Isotope Pattern

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance[8][9][10]. Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator for the presence of two bromine atoms in the ion.

Molecular Ion and Key Fragments

The calculated nominal molecular weight of 1-(2,5-Dibromophenyl)ethanone (C₈H₆Br₂O) is 276 Da (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O). The mass spectrum will therefore show a molecular ion cluster around m/z 276, 278, and 280.

Table 1: Key Ions in the Mass Spectrum of 1-(2,5-Dibromophenyl)ethanone

m/z (Isotopologue Cluster)Proposed Fragment IonFormulaNotes
276, 278, 280[M]⁺• (Molecular Ion)[C₈H₆Br₂O]⁺•The parent ion. Its presence confirms the molecular weight. The 1:2:1 intensity ratio is characteristic of two Br atoms.
261, 263, 265[M - CH₃]⁺[C₇H₃Br₂O]⁺Base Peak. Loss of a methyl radical via α-cleavage. This forms a very stable dibromobenzoyl cation[11][12][13][14].
233, 235, 237[M - CH₃ - CO]⁺[C₆H₃Br₂]⁺Loss of neutral carbon monoxide (CO) from the [M-CH₃]⁺ ion. A common fragmentation for aromatic ketones[11][12].
183, 185[C₇H₄BrO]⁺[C₇H₄BrO]⁺Loss of one bromine radical from the [M - CH₃]⁺ ion.
155, 157[C₆H₄Br]⁺[C₆H₄Br]⁺Dibromophenyl cation losing one bromine radical, or the bromophenyl cation. The 1:1 ratio indicates one Br atom.
75[C₆H₃]⁺[C₆H₃]⁺Phenyl fragment after loss of both bromine atoms.
Fragmentation Pathway Visualization

The fragmentation of 1-(2,5-Dibromophenyl)ethanone begins with the ionization of the molecule to form the molecular ion, [M]⁺•. This high-energy radical cation then undergoes a series of cleavage and rearrangement reactions to produce smaller, stable fragment ions. The most prominent fragmentation is the alpha-cleavage, which is characteristic of ketones[5][13].

Fragmentation_Pathway M [C₈H₆Br₂O]⁺• m/z 276, 278, 280 (Molecular Ion) M_minus_CH3 [C₇H₃Br₂O]⁺ m/z 261, 263, 265 (Base Peak) M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_Br [C₈H₆BrO]⁺ m/z 197, 199 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₆H₃Br₂]⁺ m/z 233, 235, 237 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Primary fragmentation pathways for 1-(2,5-Dibromophenyl)ethanone under EI.

The process begins with the formation of the molecular ion (m/z 276, 278, 280). The most favorable fragmentation pathway is the α-cleavage, involving the loss of a methyl radical (•CH₃, 15 Da) to form the highly stable dibromobenzoyl acylium ion at m/z 261, 263, 265[11][15]. This ion is typically the most abundant peak in the spectrum (the base peak) due to its resonance stabilization.

A subsequent fragmentation step involves the neutral loss of carbon monoxide (CO, 28 Da) from this acylium ion, resulting in the formation of the dibromophenyl cation at m/z 233, 235, 237[12]. An alternative, less dominant pathway from the molecular ion is the cleavage of a carbon-bromine bond, leading to the loss of a bromine radical (•Br) and an ion cluster at m/z 197, 199.

Conclusion

The mass spectrometry of 1-(2,5-Dibromophenyl)ethanone under Electron Ionization conditions provides a highly characteristic and interpretable spectrum. The definitive 1:2:1 isotopic cluster of the molecular ion and its major fragments confirms the presence and number of bromine atoms. The fragmentation is dominated by a logical and well-understood α-cleavage to form a stable acylium ion, which serves as the base peak. This detailed analysis, combining a robust experimental protocol with a thorough understanding of fragmentation mechanisms, enables researchers and drug development professionals to confidently identify and structurally characterize this important chemical entity.

References

  • Mass Spectral Interpretation. (n.d.). University of Arizona. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • Gutiérrez, M., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). YouTube. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (n.d.). TutorChase. Retrieved from [Link]

  • Organic compounds. (2008, October 21). MassBank. Retrieved from [Link]

  • Wang, X., Sha, Y., & Li, R. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 18(8), 829-33. Retrieved from [Link]

  • Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • 2,2-Dibromo-1-(2-chlorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • 2(5H)-Thiophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • Acetophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). LCGC International. Retrieved from [Link]

  • Ethanone, 1-(2,5-dichlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Benzophenone. (n.d.). NIST WebBook. Retrieved from [Link]

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Exploratory

The Strategic Role of 1-(2,5-Dibromophenyl)ethanone in Modern Organic Synthesis: A Technical Guide for Drug Discovery and Materials Science

Abstract 1-(2,5-Dibromophenyl)ethanone emerges as a pivotal, yet often under-recognized, building block in the landscape of advanced organic synthesis. Its unique structural arrangement, featuring a reactive ketone and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,5-Dibromophenyl)ethanone emerges as a pivotal, yet often under-recognized, building block in the landscape of advanced organic synthesis. Its unique structural arrangement, featuring a reactive ketone and two differentially positioned bromine atoms on a phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of the strategic application of 1-(2,5-dibromophenyl)ethanone, moving beyond a simple catalog of reactions to a deeper analysis of its synthetic utility. We will delve into the causality behind experimental choices in key transformations, including palladium-catalyzed cross-coupling reactions and heterocyclic ring formations, providing field-proven insights for researchers, scientists, and drug development professionals. This document is designed to serve as a practical and authoritative resource, enabling the strategic deployment of this versatile intermediate in the pursuit of novel pharmaceuticals and functional materials.

Introduction: Unveiling the Synthetic Potential of a Dibrominated Ketone

1-(2,5-Dibromophenyl)ethanone, with the CAS Number 32937-55-6, is a yellow solid or semi-solid at room temperature.[1] Its molecular structure is characterized by an acetophenone core substituted with bromine atoms at the ortho and para positions of the phenyl ring. This specific arrangement of functional groups is the cornerstone of its synthetic versatility, offering multiple reactive sites that can be addressed with a high degree of chemo- and regioselectivity.

The presence of two bromine atoms allows for sequential or differential functionalization, making it an ideal substrate for creating molecular diversity. The ketone functionality provides a handle for a wide range of classical carbonyl chemistry, including the formation of imines, enamines, and α-functionalized derivatives.[2] Furthermore, the acetyl group can direct ortho-lithiation or participate in condensation reactions, expanding its synthetic repertoire.

This guide will illuminate the strategic considerations for employing 1-(2,5-dibromophenyl)ethanone in several high-impact areas of organic synthesis, with a focus on practical applications and the underlying mechanistic principles that govern its reactivity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
Appearance Yellow solid or semi-solid[1]
Storage Sealed in a dry place at room temperature[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a characteristic splitting pattern for the three aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons, with the carbon atoms attached to the bromine atoms showing characteristic shifts.[3][4]

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).

Core Synthetic Transformations: A Gateway to Molecular Complexity

The synthetic utility of 1-(2,5-dibromophenyl)ethanone is most profoundly demonstrated in its application as a substrate for palladium-catalyzed cross-coupling reactions and as a precursor for the synthesis of diverse heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds

The presence of two carbon-bromine bonds makes 1-(2,5-dibromophenyl)ethanone an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science for the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[6] 1-(2,5-dibromophenyl)ethanone can undergo mono- or di-arylation, depending on the reaction conditions and stoichiometry of the boronic acid partner.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For a substrate like 1-(2,5-dibromophenyl)ethanone, a key challenge is controlling the extent of coupling. A less reactive catalyst system or a stoichiometric amount of the boronic acid can favor mono-arylation, while more active catalysts and an excess of the boronic acid will drive the reaction towards di-arylation. The ortho-bromo substituent is generally less reactive than the para-bromo substituent due to steric hindrance, which can be exploited for selective mono-coupling at the 5-position.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Mono-arylation of 1-(2,5-Dibromophenyl)ethanone

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1-(2,5-dibromophenyl)ethanone (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the resulting mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[7][8]

Causality in Experimental Design: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and as a solvent. Careful control of reaction temperature is crucial to prevent side reactions, such as the Glaser coupling of the terminal alkyne. As with the Suzuki coupling, the differential reactivity of the two bromine atoms can be exploited for selective mono-alkynylation.

Experimental Workflow: Sonogashira Coupling

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Indane-1,3-dione Derivatives from 1-(2,5-Dibromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed synthetic strategies for the preparation of indane-1,3-dione derivatives, a scaffold of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed synthetic strategies for the preparation of indane-1,3-dione derivatives, a scaffold of significant interest in medicinal chemistry and materials science, starting from the readily available 1-(2,5-Dibromophenyl)ethanone.[1][2][3] Two distinct and robust synthetic routes are presented: a classical Dieckmann condensation approach and a modern palladium-catalyzed intramolecular carbonylation strategy. This document offers in-depth, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the experimental choices, empowering researchers to confidently synthesize these valuable compounds.

Introduction: The Significance of the Indane-1,3-dione Scaffold

The indane-1,3-dione core is a privileged bicyclic structure characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups. This arrangement imparts unique physicochemical properties, including an acidic methylene group and the ability to act as an electron acceptor.[1][2] Consequently, indane-1,3-dione derivatives have found broad applications in various fields. In medicinal chemistry, they are investigated as anticoagulants, anti-inflammatory agents, and scaffolds for antiviral and anticancer drugs.[4] Their utility also extends to materials science, where they are employed in the development of dyes, sensors, and photopolymerization initiators.[3] The synthesis of specifically substituted indane-1,3-diones, such as those accessible from 1-(2,5-Dibromophenyl)ethanone, opens avenues for creating novel compounds with tailored biological activities and material properties.

Synthetic Strategies

Two primary synthetic pathways are detailed for the transformation of 1-(2,5-Dibromophenyl)ethanone into indane-1,3-dione derivatives. Route A follows a classical organic chemistry approach involving the formation of a diester intermediate followed by an intramolecular Dieckmann condensation. Route B employs a modern transition-metal-catalyzed method, specifically a palladium-catalyzed intramolecular carbonylation, to achieve the cyclization.

Route A: Classical Synthesis via Dieckmann Condensation

This strategy is based on the well-established method of forming cyclic β-keto esters through the intramolecular condensation of diesters. The key is to first introduce a second ester functionality onto the acetyl group of the starting material, 1-(2,5-Dibromophenyl)ethanone.

Causality and Experimental Choices

The success of this route hinges on the efficient α-acylation of the starting ketone with a carbonate source, followed by a base-mediated intramolecular cyclization. Diethyl carbonate is chosen as the acylating agent due to its ready availability and the fact that it provides the necessary second ester group for the subsequent Dieckmann condensation. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ketone, initiating the acylation, and to later facilitate the intramolecular cyclization. The final step involves acidic workup and decarboxylation to yield the target indane-1,3-dione.

Workflow Diagram

Route_A_Workflow A 1-(2,5-Dibromophenyl)ethanone B α-Acylation with Diethyl Carbonate A->B NaOEt, EtOH C Intermediate Diester B->C D Intramolecular Dieckmann Condensation C->D NaOEt, Toluene E Cyclic β-Keto Ester Intermediate D->E F Hydrolysis & Decarboxylation E->F Aq. Acid, Heat G 5-Bromo-indane-1,3-dione F->G

Caption: Workflow for the synthesis of 5-Bromo-indane-1,3-dione via Dieckmann condensation.

Detailed Experimental Protocol: Synthesis of 5-Bromo-indane-1,3-dione

Step 1: Synthesis of Ethyl 2-(2,5-dibromobenzoyl)acetate

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5.5 g (0.1 mol) of sodium ethoxide and 100 mL of anhydrous ethanol.

  • Heat the mixture to reflux with stirring until all the sodium ethoxide has dissolved.

  • In the dropping funnel, prepare a solution of 13.9 g (0.05 mol) of 1-(2,5-Dibromophenyl)ethanone and 11.8 g (0.1 mol) of diethyl carbonate in 50 mL of anhydrous ethanol.

  • Add the solution dropwise to the refluxing sodium ethoxide solution over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(2,5-dibromobenzoyl)acetate, which can be used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation and Decarboxylation to 5-Bromo-indane-1,3-dione

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2.7 g (0.05 mol) of sodium ethoxide and 200 mL of anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • Dissolve the crude ethyl 2-(2,5-dibromobenzoyl)acetate from the previous step in 100 mL of anhydrous toluene and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.

  • Continue refluxing for 6 hours after the addition is complete. A precipitate should form.

  • Cool the reaction mixture to room temperature and quench by carefully adding 100 mL of 1 M hydrochloric acid.

  • Separate the aqueous layer and extract the organic layer with 1 M sodium hydroxide solution (2 x 50 mL).

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.

  • To the acidic mixture, add 50 mL of glacial acetic acid and heat to reflux for 4 hours to effect decarboxylation.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a mixture of ethanol and water to afford pure 5-Bromo-indane-1,3-dione.

Route B: Palladium-Catalyzed Intramolecular Carbonylation

This modern approach leverages the power of palladium catalysis to construct the indane-1,3-dione skeleton in a highly efficient manner. The reaction proceeds via an intramolecular carbonylation of the ortho-bromine, followed by cyclization onto the enolate of the acetyl group.

Causality and Experimental Choices

The key to this synthesis is the selective reaction at the ortho-bromine atom, which is sterically more accessible for oxidative addition to the palladium(0) catalyst. Carbon monoxide is used as the C1 source to form the second carbonyl group. A phosphine ligand, such as Xantphos, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[4] A base is required to generate the enolate of the ketone for the final cyclization step. The reaction is performed under a carbon monoxide atmosphere.

Workflow Diagram

Route_B_Workflow A 1-(2,5-Dibromophenyl)ethanone B Palladium-Catalyzed Carbonylative Cyclization A->B Pd(OAc)₂, Xantphos, CO, Base C 5-Bromo-2-methyl-indane-1,3-dione B->C

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 1-(2,5-Dibromophenyl)ethanone

Introduction: The Strategic Value of 1-(2,5-Dibromophenyl)ethanone in Synthesis In the landscape of medicinal chemistry and materials science, the ability to selectively and efficiently construct complex molecular archit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(2,5-Dibromophenyl)ethanone in Synthesis

In the landscape of medicinal chemistry and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. 1-(2,5-Dibromophenyl)ethanone serves as a versatile and highly valuable building block in this endeavor. Its di-brominated aromatic core, functionalized with a reactive acetyl group, presents two distinct points for carbon-carbon bond formation, enabling the synthesis of a diverse array of biaryl and triaryl ketones. These motifs are prevalent in pharmacologically active compounds and advanced materials. The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely utilized methods for achieving such transformations due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for performing Suzuki-Miyaura coupling reactions with 1-(2,5-Dibromophenyl)ethanone. We will delve into the mechanistic nuances that govern regioselectivity, offering strategies for both selective mono-arylation and exhaustive double-arylation. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Mechanistic Insights and Controlling Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[4]

For a dihalogenated substrate like 1-(2,5-Dibromophenyl)ethanone, the key challenge and opportunity lies in controlling which of the two bromine atoms reacts first. This regioselectivity is governed by a combination of steric and electronic factors.[5]

  • Electronic Effects: The acetyl group is a moderately electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but influences the reactivity of the C-Br bonds in the context of oxidative addition. The C-Br bond at the 2-position (ortho to the acetyl group) is rendered more electron-deficient than the C-Br bond at the 5-position (meta to the acetyl group). Generally, a more electron-deficient C-X bond is more reactive towards oxidative addition.

  • Steric Hindrance: The acetyl group also imparts significant steric hindrance around the C-Br bond at the 2-position. This steric bulk can impede the approach of the bulky palladium catalyst, thereby favoring reaction at the less hindered 5-position.

In the case of 1-(2,5-Dibromophenyl)ethanone, the less sterically hindered C-Br bond at the 5-position is generally more susceptible to initial oxidative addition, making it the preferred site for selective mono-arylation under carefully controlled conditions.

To achieve selective mono-arylation, the stoichiometry of the boronic acid is a critical parameter. By using a slight deficiency or an equimolar amount of the boronic acid relative to the dibromo-substrate, the reaction can be stopped after the first coupling event. Conversely, for a double Suzuki-Miyaura coupling, an excess of the boronic acid is employed to drive the reaction to completion, functionalizing both bromine positions.

Below is a conceptual workflow for the selective arylation of 1-(2,5-Dibromophenyl)ethanone.

G cluster_0 Reaction Initiation cluster_1 Strategic Choice cluster_2 Protocol for Mono-Arylation cluster_3 Protocol for Double-Arylation Start 1-(2,5-Dibromophenyl)ethanone + Arylboronic Acid Decision Select Reaction Goal Start->Decision Mono_Conditions Controlled Stoichiometry (Boronic Acid ≤ 1 equiv) Decision->Mono_Conditions Selective Mono-Arylation Double_Conditions Excess Boronic Acid (Boronic Acid > 2 equiv) Decision->Double_Conditions Exhaustive Di-Arylation Mono_Product 1-(2-Aryl-5-bromophenyl)ethanone (Major Product at C5) Mono_Conditions->Mono_Product Double_Product 1-(2,5-Diarylphenyl)ethanone Double_Conditions->Double_Product

Caption: Decision workflow for selective Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of 1-(2,5-Dibromophenyl)ethanone. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Selective Mono-Arylation at the 5-Position

This protocol is designed to favor the formation of 1-(2-aryl-5-bromophenyl)ethanone by controlling the stoichiometry of the reagents.

Reaction Scheme:


(A generic reaction scheme image would be placed here showing the selective mono-arylation)

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
1-(2,5-Dibromophenyl)ethanone1.0277.9 mg
Arylboronic Acid1.11.1 mmol
Pd(PPh₃)₄0.0334.7 mg
K₃PO₄3.0636.8 mg
1,4-Dioxane-5 mL
Water-1 mL

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2,5-Dibromophenyl)ethanone (1.0 mmol, 277.9 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, reliable, and commercially available catalyst for Suzuki-Miyaura reactions.[1]

  • Base: K₃PO₄ is an effective base for promoting the transmetalation step and is generally well-tolerated by a variety of functional groups.[1]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system that facilitates the dissolution of both the organic and inorganic reagents.[1]

  • Temperature: Heating to 90 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant decomposition of the catalyst or reagents.

Protocol 2: One-Pot Double Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of 1-(2,5-diarylphenyl)ethanone in a single step.

Reaction Scheme:


(A generic reaction scheme image would be placed here showing the double arylation)

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
1-(2,5-Dibromophenyl)ethanone1.0277.9 mg
Arylboronic Acid2.52.5 mmol
Pd(PPh₃)₄0.0557.8 mg
K₃PO₄6.01.27 g
1,4-Dioxane-8 mL
Water-2 mL

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(2,5-Dibromophenyl)ethanone (1.0 mmol, 277.9 mg), the arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄) (6.0 mmol, 1.27 g).

  • Seal the flask, and then evacuate and backfill with an inert atmosphere (nitrogen or argon) for three cycles.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

  • Introduce degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material and the mono-arylated intermediate are consumed (typically 24-48 hours).

  • After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 8-10).

  • Purify the crude product by flash column chromatography to isolate the desired 1-(2,5-diarylphenyl)ethanone.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A 2.5-fold excess of the boronic acid is used to ensure the complete consumption of the dibromo-substrate and the mono-arylated intermediate, driving the reaction towards the di-substituted product.[1]

  • Increased Catalyst and Base Loading: A slightly higher catalyst loading and a proportional increase in the amount of base are employed to maintain catalytic activity over the extended reaction time required for the second coupling.

  • Higher Temperature: A higher reaction temperature of 100 °C can help to facilitate the second, more sterically hindered coupling at the 2-position.

G cluster_0 General Workflow Setup Assemble Reactants (Substrate, Boronic Acid, Base, Catalyst) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

Method

Application Note & Protocols: Mastering Regioselective Palladium-Catalyzed Cross-Coupling of 1-(2,5-Dibromophenyl)ethanone

Introduction: Strategic Importance and the Selectivity Challenge 1-(2,5-Dibromophenyl)ethanone is a highly versatile bifunctional building block in modern organic synthesis. Its two non-equivalent bromine atoms, position...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and the Selectivity Challenge

1-(2,5-Dibromophenyl)ethanone is a highly versatile bifunctional building block in modern organic synthesis. Its two non-equivalent bromine atoms, positioned ortho (C2) and meta (C5) to an acetyl group, offer distinct electronic and steric environments. This inherent asymmetry presents a significant synthetic challenge and, simultaneously, a powerful opportunity: the potential for regioselective functionalization. Palladium-catalyzed cross-coupling reactions, cornerstones of C-C and C-N bond formation, are instrumental in unlocking this potential.[1][2]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for controlling the site of cross-coupling on the 1-(2,5-dibromophenyl)ethanone scaffold. We will focus primarily on the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, as these represent two of the most widely utilized transformations in pharmaceutical and materials science research.[2] The core objective is to equip researchers with the knowledge to selectively target either the C2 or C5 position, thereby enabling the rational design and synthesis of complex molecular architectures.

Mechanistic Insights: The Foundation of Regiocontrol

The outcome of a palladium-catalyzed cross-coupling reaction is dictated by the kinetics of the elementary steps in the catalytic cycle. For unsymmetrical dihalides, the regioselectivity is most often determined during the initial, irreversible oxidative addition step, where the Pd(0) catalyst inserts into a carbon-bromine bond.[3][4][5]

The rate of oxidative addition is governed by a combination of:

  • Steric Hindrance: The C2-Br bond is flanked by the bulky acetyl group, which can sterically impede the approach of the palladium catalyst. This effect generally favors oxidative addition at the less hindered C5-Br position.[6]

  • Electronic Effects: The electron-withdrawing acetyl group influences the electron density of the aromatic ring. The C2-Br bond is ortho to this group, while the C5-Br is meta. This electronic differentiation can affect the bond strength and susceptibility to oxidative addition. Generally, C-X bonds adjacent to electron-withdrawing groups are more activated towards certain oxidative addition mechanisms.[7]

  • Ligand Properties: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type ligands) can dramatically influence the steric environment around the palladium center, amplifying the inherent steric differences on the substrate and enhancing selectivity.[4][6]

There are two primary mechanistic pathways for oxidative addition: a concerted, three-centered mechanism and a nucleophilic displacement (SNAAr-type) mechanism.[8][9] The operative pathway can be influenced by the halide, the ligand, and the electronic nature of the substrate, adding another layer of complexity and control.[8][9] For aryl bromides, the mechanism can vary, but understanding these underlying principles allows for the rational selection of conditions to favor one reactive site over the other.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII R-Pd(II)-Br(L_n) OA->PdII TM Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->TM Ar'-B(OH)₂ or R₂NH PdII_Nuc R-Pd(II)-Nu(L_n) TM->PdII_Nuc RE Reductive Elimination PdII_Nuc->RE RE->Pd0 Ar-Ar' or Ar-NR₂ Product Coupled Product RE->Product ArBr 1-(2,5-Dibromophenyl)ethanone ArBr->OA Nuc Nucleophile (Boronic Acid / Amine) Nuc->TM Experimental Workflow prep 1. Reagent Preparation & Degassing setup 2. Reaction Assembly (Inert Atmosphere) prep->setup reaction 3. Thermal Reaction (e.g., 90 °C, 12-24h) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2,5-dibromophenyl)ethanone (1.0 mmol, 278 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg). [10][11]2. Catalyst Addition: In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg). Add this solid to the Schlenk flask.

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add 10 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v). [10][11]Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-(2-bromo-5-arylphenyl)ethanone product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data & Expected Outcomes
Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C5:C2)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O901685-95>98:2
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O901680-90>98:2
3-Chlorophenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O902075-85>95:5

Table based on typical outcomes for analogous systems.[10][12][13]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in drug discovery. [14][15]Similar to the Suzuki coupling, steric factors often dominate, leading to preferential reaction at the C5 position. The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is crucial for achieving high catalytic activity and selectivity. [16]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube with a stir bar, add 1-(2,5-dibromophenyl)ethanone (1.0 mmol, 278 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).

  • Catalyst Precursor & Ligand: Add the palladium precursor, such as Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable ligand, for example, XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.08 mmol, 38.1 mg).

  • Atmosphere Inerting: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of a degassed, anhydrous solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Advanced Strategies: Targeting the C2 Position and Sequential Coupling

While C5 selectivity is kinetically favored, forcing a reaction at the sterically hindered C2 position is a significant challenge that often requires a two-step, sequential approach.

  • Monocoupling at C5: Perform the C5-coupling as described in Protocol 1.

  • Second Coupling at C2: The resulting 1-(2-bromo-5-arylphenyl)ethanone is now the substrate for a second coupling. The electronic environment of the C2-Br bond has been altered. A more reactive catalyst system, often involving a highly active Buchwald-type ligand (e.g., RuPhos, BrettPhos) and potentially higher temperatures, may be required to overcome the steric hindrance and achieve the second coupling.

Achieving direct, selective monocoupling at the C2 position is exceedingly difficult and rarely reported. It might be explored by using highly specialized directing groups or uniquely selective catalyst systems that can override the intrinsic steric and electronic biases of the substrate. [17]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst. Increase catalyst loading slightly (e.g., to 5 mol%) or screen different ligands.

  • Poor Selectivity: If a mixture of C2 and C5 isomers is obtained, lower the reaction temperature to increase the kinetic preference for the C5 position. Using a bulkier ligand can also enhance selectivity.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at high temperatures. Ensure the stoichiometry is correct (slight excess of boronic acid) and that the reaction is run under strictly anaerobic conditions.

  • Ligand Selection: For challenging substrates or the second coupling step, screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) is often the most effective optimization strategy.

Conclusion

The regioselective functionalization of 1-(2,5-dibromophenyl)ethanone via palladium-catalyzed cross-coupling is a powerful tool for synthetic chemists. By understanding the interplay of steric and electronic effects, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively control the site of bond formation. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for selectively synthesizing C5-substituted derivatives, which can then be advanced to more complex, di-substituted products, enabling rapid progress in drug discovery and materials science programs.

References

  • Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(9), 1387. [Link]

  • Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]

  • Otsuka, S., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 793-800. [Link]

  • Ahmad, Z., et al. (2017). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. [Link]

  • Rehman, W., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • D'Amato, E. M., et al. (2023). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 123(12), 7536-7670. [Link]

  • Zhang, J., et al. (2022). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Organic Letters, 24(5), 1142-1147. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(1), 169. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • D'Amato, E. M., et al. (2021). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 12(45), 15068-15074. [Link]

  • Unnamed author. (2014). The Suzuki Reaction. Stanford University. [Link]

  • Gallego, D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Bruneau, A., & Dowlut, M. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(48), 10839-10853. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ma, S., et al. (2018). Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. Molecules, 23(10), 2636. [Link]

  • Rojas Lab. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Sigman, M. S., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(10), 4593-4601. [Link]

Sources

Application

Application Notes and Protocols for the Use of 1-(2,5-Dibromophenyl)ethanone in Pharmaceutical Intermediate Synthesis

Introduction: 1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a versatile chemical intermediate of significant interest to researchers and scientists in the field of drug development. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2,5-Dibromophenyl)ethanone, also known as 2',5'-dibromoacetophenone, is a versatile chemical intermediate of significant interest to researchers and scientists in the field of drug development. Its unique structural motif, featuring a reactive acetyl group and two bromine atoms on the phenyl ring, provides multiple anchor points for molecular elaboration. This allows for the strategic introduction of diverse functional groups and the construction of complex molecular architectures prevalent in many active pharmaceutical ingredients (APIs). The differential reactivity of the bromine atoms, influenced by their electronic and steric environment, can be exploited for selective functionalization, making it a valuable building block in the synthesis of a variety of pharmaceutical scaffolds.

This document provides detailed application notes and protocols for the utilization of 1-(2,5-Dibromophenyl)ethanone in the synthesis of key pharmaceutical intermediates. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, offering field-proven insights for medicinal and process chemists.

I. Synthesis of Key Amine Intermediates via Beckmann Rearrangement

A crucial transformation of 1-(2,5-Dibromophenyl)ethanone is its conversion to N-(2,5-dibromophenyl)acetamide, a direct precursor to 2,5-dibromoaniline. This amine is a valuable intermediate for the synthesis of various pharmaceutical agents, including kinase inhibitors. The Beckmann rearrangement of the corresponding oxime provides a reliable route to this amide.[1][2]

Causality Behind Experimental Choices:

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide.[3] The choice of a strong acid, such as trifluoroacetic acid, facilitates the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the aryl group anti-periplanar to the leaving group results in the formation of a nitrilium ion, which is then hydrolyzed to the stable amide.

Experimental Protocol: Synthesis of N-(2,5-dibromophenyl)acetamide

Step 1: Oximation of 1-(2,5-Dibromophenyl)ethanone

  • Materials: 1-(2,5-Dibromophenyl)ethanone, hydroxylamine hydrochloride, pyridine, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2,5-Dibromophenyl)ethanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (2.1 eq) to the solution.[4]

    • Slowly add pyridine (1.85 eq) to the mixture.[4]

    • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(2,5-dibromophenyl)ethanone oxime.

Step 2: Beckmann Rearrangement to N-(2,5-dibromophenyl)acetamide

  • Materials: 1-(2,5-Dibromophenyl)ethanone oxime, trifluoroacetic acid (TFA), acetonitrile.

  • Procedure:

    • Dissolve the 1-(2,5-dibromophenyl)ethanone oxime (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add trifluoroacetic acid (TFA) as the catalyst.[2]

    • Heat the mixture to reflux for 2-4 hours, monitoring the rearrangement by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-(2,5-dibromophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Beckmann_Rearrangement Start 1-(2,5-Dibromophenyl)ethanone Oxime 1-(2,5-Dibromophenyl)ethanone Oxime Start->Oxime NH2OH·HCl, Pyridine Ethanol, Reflux Amide N-(2,5-dibromophenyl)acetamide Oxime->Amide Trifluoroacetic Acid Acetonitrile, Reflux Amine 2,5-Dibromoaniline Amide->Amine Acid or Base Hydrolysis

Caption: Synthesis of 2,5-Dibromoaniline via Beckmann Rearrangement.

II. Application in the Synthesis of Kinase Inhibitors: A Route to LFM-A13 Analogs

1-(2,5-Dibromophenyl)ethanone is a precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide).[5] The synthesis likely involves a Knoevenagel condensation to construct the α,β-unsaturated system, followed by amide formation.

Causality Behind Experimental Choices:

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The use of a base catalyst, such as DABCO or piperidine, is crucial for the deprotonation of the active methylene compound (ethyl cyanoacetate), generating the nucleophilic carbanion.[6] The subsequent amide formation can be achieved through various methods, including direct amidation of the ester or hydrolysis to the carboxylic acid followed by coupling with 2,5-dibromoaniline.

Experimental Protocol: Knoevenagel Condensation of 1-(2,5-Dibromophenyl)ethanone
  • Materials: 1-(2,5-Dibromophenyl)ethanone, ethyl cyanoacetate, 1,4-diazabicyclo[2.2.2]octane (DABCO), ethanol.

  • Procedure:

    • To a solution of 1-(2,5-Dibromophenyl)ethanone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.2 eq).

    • Add DABCO (0.2 eq) as a catalyst.[7]

    • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ethyl 2-cyano-3-(2,5-dibromophenyl)but-2-enoate can be purified by column chromatography.

Knoevenagel_Condensation Start 1-(2,5-Dibromophenyl)ethanone Product Ethyl 2-cyano-3-(2,5-dibromophenyl)but-2-enoate Start->Product DABCO, Ethanol Reagent Ethyl Cyanoacetate Reagent->Product

Caption: Knoevenagel Condensation of 1-(2,5-Dibromophenyl)ethanone.

Note on LFM-A13 Synthesis: The ethyl ester from the Knoevenagel condensation can be converted to the final amide, LFM-A13, through direct aminolysis with 2,5-dibromoaniline or via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with 2,5-dibromoaniline using standard coupling reagents (e.g., EDC/HOBt).

III. Cross-Coupling Reactions for Molecular Diversification

The two bromine atoms on 1-(2,5-Dibromophenyl)ethanone serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This is a powerful strategy for generating libraries of compounds for drug discovery programs.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[8]

  • Causality: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Transmetalation with a boronic acid (activated by a base) followed by reductive elimination yields the coupled product and regenerates the catalyst.[9]

Protocol: Suzuki-Miyaura Coupling of 1-(2,5-Dibromophenyl)ethanone

  • Materials: 1-(2,5-Dibromophenyl)ethanone, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate (K₃PO₄), 1,4-dioxane, water.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-(2,5-Dibromophenyl)ethanone (1.0 eq), the desired arylboronic acid (1.1 to 2.5 eq for mono- or di-substitution), and potassium phosphate (2.0-3.0 eq).[9]

    • Add Pd(PPh₃)₄ (0.04 eq).[10]

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[11][12]

  • Causality: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation by a base, and reductive elimination.[13]

Protocol: Buchwald-Hartwig Amination of 1-(2,5-Dibromophenyl)ethanone

  • Materials: 1-(2,5-Dibromophenyl)ethanone, primary or secondary amine, palladium(II) acetate [Pd(OAc)₂], a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

    • Add 1-(2,5-Dibromophenyl)ethanone (1.0 eq) and the amine (1.2 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14]

  • Causality: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the cross-coupling, while the copper(I) co-catalyst activates the alkyne.[15]

Protocol: Sonogashira Coupling of 1-(2,5-Dibromophenyl)ethanone

  • Materials: 1-(2,5-Dibromophenyl)ethanone, terminal alkyne, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), and a base (e.g., triethylamine).

  • Procedure:

    • To a solution of 1-(2,5-Dibromophenyl)ethanone (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

    • Add triethylamine (2.0-3.0 eq) as the base and solvent.

    • Stir the reaction at room temperature or with gentle heating (up to 60 °C) under an inert atmosphere until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Cross_Coupling Start 1-(2,5-Dibromophenyl)ethanone Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Sonogashira Sonogashira (C-C Alkyne Coupling) Start->Sonogashira Product_Suzuki Aryl-Substituted Product Suzuki->Product_Suzuki Ar-B(OH)2, Pd Catalyst, Base Product_Buchwald Amine-Substituted Product Buchwald->Product_Buchwald R2NH, Pd Catalyst, Base Product_Sonogashira Alkyne-Substituted Product Sonogashira->Product_Sonogashira R-C≡CH, Pd/Cu Catalysts, Base

Caption: Cross-Coupling Reactions of 1-(2,5-Dibromophenyl)ethanone.

Data Presentation

Table 1: Summary of Key Transformations and Typical Conditions

Reaction TypeKey ReagentsCatalyst/BaseSolventTemperature (°C)Product Type
Oximation Hydroxylamine HCl, Pyridine-EthanolRefluxOxime
Beckmann Rearrangement OximeTrifluoroacetic AcidAcetonitrileRefluxAmide
Knoevenagel Condensation Ethyl cyanoacetateDABCOEthanol25-60α,β-Unsaturated Ester
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/Water90-100Arylated Acylbenzene
Buchwald-Hartwig Amination Primary/Secondary AminePd(OAc)₂/Ligand / NaOtBuToluene80-110Amino Acylbenzene
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂/CuI / Et₃NTHF/DMF25-60Alkynyl Acylbenzene

Conclusion

1-(2,5-Dibromophenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its utility is demonstrated through its application in the synthesis of key precursors for kinase inhibitors and its amenability to a variety of powerful cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery and development efforts.

References

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  • Ghosh, S., & Uckun, F. M. (1999). alpha-cyano-N-(2,5-dibromophenyl)-beta-hydroxybut-2-enamide. Acta crystallographica. Section C, Crystal structure communications, 55 ( Pt 8), 1364–1365. Available at: [Link]

  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180–30185. Available at: [Link]

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  • ResearchGate. (n.d.). Amino Acid Amide based Ionic Liquid as an Efficient Organo-Catalyst for Solvent-free Knoevenagel Condensation at Room Temperature. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]

  • ResearchGate. (n.d.). Haller-Bauer reaction. Available at: [Link]

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  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in the Willgerodt–Kindler reaction. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(9), 1438. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

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  • ResearchGate. (n.d.). Beckmann rearrangement of the 1-(2,5-diarylindol-7-yl)ethanone oximes.... Available at: [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available at: [Link]

  • MIT OpenCourseWare. (2014). The Suzuki Reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination. Available at: [Link]

  • Michigan State University. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]

  • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

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  • ResearchGate. (n.d.). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Available at: [Link]

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Method

Application Notes and Protocols for the α-Bromination of Acetophenone Derivatives

Introduction: The Strategic Importance of α-Bromoacetophenones The α-bromination of acetophenone and its derivatives represents a fundamental and powerful transformation in synthetic organic chemistry. The resulting prod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Bromoacetophenones

The α-bromination of acetophenone and its derivatives represents a fundamental and powerful transformation in synthetic organic chemistry. The resulting products, α-bromo ketones, are highly valuable synthetic intermediates, primarily due to the strategic placement of two electrophilic sites—the carbonyl carbon and the bromine-bearing α-carbon—and the fact that bromide is an excellent leaving group.[1] This unique structural feature makes them versatile precursors for a vast array of more complex molecules, including numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2][3] These brominated intermediates are pivotal in the synthesis of various biologically active compounds, including β-blockers and anti-inflammatory agents, as well as complex heterocyclic systems with therapeutic potential.[1][4]

This guide provides an in-depth examination of the reaction mechanism, a critical evaluation of common brominating agents, and detailed, field-proven protocols for the successful synthesis, purification, and characterization of α-bromoacetophenone derivatives.

The Underlying Chemistry: Understanding the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. For acetophenone derivatives, the most common and selective pathway for mono-bromination proceeds under acidic conditions.

The acid-catalyzed α-bromination is a multi-step process:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[5][6]

  • Enol Formation (Rate-Determining Step): A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This leads to the formation of a nucleophilic enol intermediate.[1][6][7] Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, confirming that enol formation is the slow, rate-determining step.[1][7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) or another source of electrophilic bromine. This forms a new carbon-bromine bond at the α-position.[5][6]

  • Deprotonation and Regeneration of Catalyst: The final step is the deprotonation of the carbonyl oxygen to yield the final α-bromo ketone product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[1][5]

A key advantage of the acid-catalyzed method is its selectivity for mono-bromination. Once the first bromine atom is introduced, its strong electron-withdrawing nature decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable.[8][9] This effectively "shuts down" the reaction after a single halogenation event.

Acid-Catalyzed Bromination Mechanism sub Acetophenone Derivative protonated_ketone Protonated Ketone sub->protonated_ketone 1. Protonation (Fast) H_plus H+ (Acid Catalyst) enol Enol Intermediate (Nucleophile) protonated_ketone->enol 2. Deprotonation (Slow, RDS) brominated_intermediate Brominated Oxonium Ion enol->brominated_intermediate 3. Nucleophilic Attack (Fast) Br2 Br-Br product α-Bromoacetophenone brominated_intermediate->product 4. Deprotonation (Fast) HBr HBr

Caption: Acid-catalyzed α-bromination mechanism.

Selecting the Right Tool: A Comparison of Brominating Agents

The choice of brominating agent is a critical decision that impacts reaction safety, selectivity, and ease of handling.

  • Elemental Bromine (Br₂): This is the classic and highly effective reagent for this transformation. It is often used in solvents like glacial acetic acid or methanol.[2][10] However, Br₂ is a volatile, highly corrosive, and toxic liquid that requires handling with extreme caution in a well-ventilated chemical fume hood and with appropriate personal protective equipment (PPE).[11]

  • N-Bromosuccinimide (NBS): As a crystalline solid, NBS is significantly easier and safer to handle than liquid bromine.[12] It serves as a reliable source of electrophilic bromine and is a preferred reagent in modern organic synthesis for its milder nature.[5] NBS-based brominations can be initiated by radical initiators or, for α-keto bromination, catalyzed by acids or other species like ammonium acetate.[12][13]

For most laboratory applications, especially those where safety and ease of handling are prioritized, NBS is the superior choice . However, reactions with elemental bromine are well-established and often provide excellent yields.

Detailed Experimental Protocols

The following protocols are robust, well-documented methods for the α-bromination of a generic acetophenone derivative. Researchers should adapt molar quantities and solvent volumes based on the specific substrate and desired scale.

Protocol 1: Acid-Catalyzed Bromination using Elemental Bromine (Br₂) in Acetic Acid

This protocol is adapted from established literature procedures for the synthesis of phenacyl bromides.[14]

Materials:

  • Acetophenone derivative (1.0 eq)

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂) (1.0 eq)

  • Ice water

  • Sodium bisulfite solution (5% w/v), if needed

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Safety Warning: This procedure involves elemental bromine, which is highly toxic and corrosive. It must be performed in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., Viton or laminate). Have a bromine quenching solution (e.g., sodium thiosulfate) readily available. The product, α-bromoacetophenone, is a strong lachrymator (tear gas agent) and must be handled with care.[10][11][15]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone derivative (e.g., 0.10 mol) in glacial acetic acid (e.g., 200 mL). Cool the flask in an ice bath to below 20°C.

  • Bromine Addition: In a dropping funnel, place an equimolar amount of bromine (0.10 mol). Add the bromine dropwise to the stirred acetophenone solution over 30-60 minutes. It is critical to maintain the reaction temperature below 20°C to minimize side reactions.[14]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The product may begin to crystallize out of the solution during this time.[14]

  • Work-up: Slowly and carefully pour the reaction mixture into a large beaker containing ice water (approx. 500 mL) with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and hydrogen bromide. If the solid retains a yellow/orange color from excess bromine, wash it with a small amount of cold 5% sodium bisulfite solution until colorless, followed by another wash with cold water.

  • Purification: The crude product is often of sufficient purity for many applications. For higher purity, recrystallize from a suitable solvent such as ethanol or n-hexane.[16]

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring NMR spectra.[1][17]

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and a Catalyst

This protocol utilizes the safer and more manageable NBS as the bromine source, catalyzed by ammonium acetate.[12][13]

Materials:

  • Acetophenone derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Ammonium Acetate (NH₄OAc) (0.1 eq)

  • Solvent (e.g., Diethyl Ether or Carbon Tetrachloride)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Safety Warning: NBS is an irritant and should be handled with gloves and safety goggles. Avoid inhalation of dust.[18][19] The product is a lachrymator. Perform the reaction in a chemical fume hood.

Procedure:

  • Reaction Setup: To a round-bottom flask containing the acetophenone derivative (e.g., 10 mmol) and the chosen solvent (e.g., 10 mL of dry diethyl ether for cyclic ketones or 10 mL of CCl₄ for acyclic ketones), add NBS (10.5 mmol).[12][13]

  • Catalyst Addition: Add the catalytic amount of ammonium acetate (1 mmol).[12]

  • Reaction: Stir the mixture vigorously. For reactive substrates (like cyclic ketones), the reaction may be complete in as little as 30 minutes at room temperature (25°C).[12] For less reactive acyclic ketones like acetophenone, the reaction may require heating to reflux (approx. 80°C in CCl₄) for several hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct is insoluble in many organic solvents and can be removed by vacuum filtration.

  • Purification: Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining catalyst and succinimide. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.[12][20]

  • Characterization: Characterize the final product by determining its melting point and acquiring NMR spectra.[1][17]

Workflow Summary and Data

A generalized workflow for this synthesis provides a clear overview of the entire process from start to finish.

Experimental Workflow start Start setup 1. Reaction Setup (Substrate, Solvent, Catalyst) start->setup reagent_add 2. Add Brominating Agent (Br2 or NBS) setup->reagent_add reaction 3. Reaction (Stirring, Temp Control, TLC Monitoring) reagent_add->reaction workup 4. Work-up (Quenching, Precipitation/Extraction) reaction->workup purify 5. Purification (Filtration, Recrystallization/Chromatography) workup->purify char 6. Characterization (NMR, M.P., etc.) purify->char end End Product char->end

Caption: General experimental workflow for α-bromination.

The following table summarizes typical quantitative parameters for the protocols described above.

ParameterProtocol 1 (Br₂ in Acetic Acid)Protocol 2 (NBS/NH₄OAc)Reference(s)
Substrate AcetophenoneAcetophenone[14],[12]
Molar Ratio (Substrate:Brominating Agent) 1 : 11 : 1.05[14],[12]
Catalyst (Molar Ratio) N/A (Acid is solvent)NH₄OAc (0.1 eq)[12]
Solvent Glacial Acetic AcidDiethyl Ether or CCl₄[13],[14]
Temperature < 20 °C25 °C to 80 °C (Reflux)[13],[14]
Reaction Time 2 - 4 hours0.5 - 5 hours[21],[12]
Typical Yield 75% - 90%90% - 96%[17],[16]

References

  • Google Patents. (CN102503749A). Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. [Link]

  • Reddit. (2020). BROMINATION OF ACETOPHENONE. r/chemhelp. [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications. [Link]

  • Google Patents. (CN101462935A). Process for synthesizing alpha-bromoacetophenone compound.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • ResearchGate. (2022). The reaction mechanism of α-bromination of acetophenone derivatives. [Link]

  • AKJournals. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • Google Patents. (CN1289456C). Method for synthesizing alpha-bromo-acetophenone.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Syntheses. phenacyl bromide. [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon. [Link]

  • Zenodo. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • ResearchGate. (2011). How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method?. [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Savitribai Phule Pune University. Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • RSC Publishing. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]

  • NIH National Center for Biotechnology Information. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • NIH National Center for Biotechnology Information. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comparative Guide to the Enantioselective Synthesis of 2',5'-Dibromoacetophenone Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral 1-(2',5'-Dibromophenyl)ethan-1-ol Chiral alcohols are fundamental building blocks in modern organic synthesis, se...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-(2',5'-Dibromophenyl)ethan-1-ol

Chiral alcohols are fundamental building blocks in modern organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1] The specific scaffold of 1-(2',5'-dibromophenyl)ethan-1-ol is of particular strategic importance. The presence of a stereogenic center at the carbinol carbon is a key feature for creating molecules with specific three-dimensional orientations necessary for biological activity. Furthermore, the two bromine atoms on the aromatic ring are not mere spectators; they are versatile synthetic handles for subsequent transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the rapid elaboration of molecular complexity.

The primary challenge lies in controlling the stereochemical outcome of the synthesis. The precursor, 2',5'-dibromoacetophenone, is a prochiral ketone. Its carbonyl carbon is sp²-hybridized and planar, meaning a non-chiral reducing agent (e.g., sodium borohydride) will attack from either face with equal probability, resulting in a 50:50 racemic mixture of the (R) and (S) enantiomers. To achieve a single, desired enantiomer, a chiral catalyst or reagent must be employed to differentiate between the two faces of the ketone.

This guide provides an in-depth analysis and detailed protocols for three state-of-the-art methodologies for the enantioselective reduction of 2',5'-dibromoacetophenone:

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction

  • Noyori-type Asymmetric Transfer Hydrogenation (ATH)

  • Ketoreductase (KRED) Enzymatic Reduction

Each method is presented with a discussion of its underlying mechanism, practical advantages, limitations, and a validated, step-by-step protocol to facilitate its implementation in a research or development setting.

Strategic Overview: Selecting the Right Method

The choice of synthetic method is a critical decision that impacts yield, enantioselectivity, scalability, cost, and environmental footprint. The following decision tree provides a logical framework for selecting the most appropriate protocol based on common laboratory constraints and synthetic goals.

G cluster_notes Key Considerations start What is the primary goal? highest_ee Highest Enantioselectivity (>99% ee) start->highest_ee Predictable Selectivity scalability Scalability & High TON start->scalability Low Catalyst Loading green_chem Green Chemistry & Mild Conditions start->green_chem Aqueous Media cbs Method 1: CBS Reduction highest_ee->cbs Reliable for diverse aryl ketones ath Method 2: Asymmetric Transfer Hydrogenation (ATH) scalability->ath Very low catalyst loading (S/C > 1000) kred Method 3: Enzymatic Reduction (KRED) green_chem->kred Water as solvent, ambient temperature cbs_note CBS: Stoichiometric borane required. Sensitive to moisture. cbs->cbs_note ath_note ATH: May require inert atmosphere. Precious metal catalyst. ath->ath_note kred_note KRED: Substrate specificity can vary. Requires buffer and cofactor. kred->kred_note

Caption: Decision tree for selecting an enantioselective reduction method.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is one of the most reliable and widely used methods for the enantioselective reduction of prochiral ketones.[2][3] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[4][5]

Mechanism and Rationale for Enantioselectivity

The predictability of the CBS reduction is its greatest strength. The reaction proceeds through a well-defined, six-membered chair-like transition state.[6]

  • Catalyst Activation: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[3]

  • Ketone Coordination: The prochiral ketone (2',5'-dibromoacetophenone) then coordinates to the now highly Lewis-acidic endocyclic boron. The coordination occurs preferentially via the carbonyl oxygen's lone pair that minimizes steric repulsion between the ketone's substituents and the catalyst's own stereodirecting group. For an acetophenone derivative, the larger aryl group (2,5-dibromophenyl) will orient away from the catalyst's bulky substituent, placing the smaller methyl group in a pseudo-axial position.[7]

  • Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon in an intramolecular fashion. This highly organized transition state ensures that the hydride attacks a specific face of the ketone, leading to the formation of one enantiomer of the alcohol preferentially.[4]

G cluster_mechanism Simplified CBS Reduction Mechanism Start Prochiral Ketone (2',5'-Dibromoacetophenone) Complex Ternary Complex (Ketone-Catalyst-Borane) Start->Complex Catalyst (S)-CBS Catalyst + BH3 Catalyst->Complex TransitionState Face-Selective Hydride Transfer (TS) Complex->TransitionState Product Chiral Alcohol (R)-1-(2',5'-Dibromophenyl)ethanol TransitionState->Product

Caption: Workflow of the CBS-catalyzed ketone reduction.

Detailed Protocol: (R)-1-(2',5'-Dibromophenyl)ethan-1-ol via (S)-CBS Reduction

This protocol is adapted from the seminal work by Corey et al. and is designed for high enantioselectivity.[3] Crucially, the reaction must be conducted under anhydrous conditions as water can significantly decrease enantiomeric excess. [4]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • 2',5'-Dibromoacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., e.g., 0.5 mmol, 0.5 mL of 1 M solution) and anhydrous THF (10 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Borane Addition: Add BH₃·THF (0.6 eq., e.g., 3.0 mmol, 3.0 mL of 1 M solution) dropwise to the catalyst solution over 5 minutes. Stir for an additional 15 minutes at 0 °C to allow for catalyst-borane complex formation.[8]

  • Substrate Addition: In a separate flask, dissolve 2',5'-dibromoacetophenone (1.0 eq., e.g., 5.0 mmol, 1.39 g) in anhydrous THF (15 mL). Add this solution dropwise to the cooled catalyst mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Vigorous gas evolution (H₂) will occur.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that uses a stable, inexpensive hydrogen source, typically 2-propanol or a formic acid/triethylamine mixture, to reduce ketones.[9] The catalysts are often based on ruthenium or rhodium complexed with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[10][11][12]

Mechanism and Rationale for Enantioselectivity

The Noyori-Ikariya ATH mechanism involves an outer-sphere, metal-ligand bifunctional catalysis.[11]

  • Catalyst Activation: The precatalyst, e.g., [RuCl₂(p-cymene)]₂, reacts with the chiral TsDPEN ligand and a base (like NaOH or KOtBu) in 2-propanol to form the active 16-electron ruthenium hydride species.

  • Hydrogen Bonding and π-Stacking: The ketone substrate approaches the active catalyst. The enantioselectivity is governed by non-covalent interactions, primarily a stabilizing CH/π interaction between an aromatic ring of the ligand and the aryl group of the ketone.[11] The orientation that maximizes this favorable interaction while minimizing steric clashes dictates the facial selectivity.

  • Concerted Hydride/Proton Transfer: The reaction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium and the proton on the amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. This regenerates the 16-electron ruthenium amido complex, which can then react with another molecule of 2-propanol to restart the catalytic cycle.

Detailed Protocol: (S)-1-(2',5'-Dibromophenyl)ethan-1-ol via (R,R)-Ru-TsDPEN ATH

This protocol is based on the highly efficient conditions developed by Noyori and others, which feature very low catalyst loadings.[13]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • 2',5'-Dibromoacetophenone

  • Anhydrous 2-Propanol (IPA)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 eq., e.g., 0.025 mmol, 15.3 mg) and (R,R)-TsDPEN (0.01 eq., e.g., 0.05 mmol, 18.3 mg).

  • Solvent and Base: Add anhydrous 2-propanol (10 mL) followed by a solution of KOH in 2-propanol (0.05 M, 2.0 mL, 0.1 mmol, 0.02 eq.).

  • Activation: Stir the resulting orange-red solution at 50 °C for 20 minutes to ensure the formation of the active catalyst.

  • Substrate Addition: Add a solution of 2',5'-dibromoacetophenone (1.0 eq., e.g., 5.0 mmol, 1.39 g) in anhydrous 2-propanol (15 mL) to the catalyst mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir. Monitor the reaction by TLC or GC. The reaction is often complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the 2-propanol.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC or GC.

Method 3: Enzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green, highly selective, and often complementary approach to traditional chemical methods.[14] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity, often operating in aqueous media at ambient temperature and neutral pH.[15][16]

Mechanism and Rationale for Enantioselectivity

The high selectivity of KREDs stems from the precisely defined three-dimensional structure of the enzyme's active site.

  • Cofactor Binding: The KRED binds a nicotinamide cofactor, typically NADPH or NADH, which serves as the biological hydride source.

  • Substrate Binding: The prochiral ketone enters the active site and is held in a specific orientation by a network of weak interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with the surrounding amino acid residues.

  • Stereospecific Hydride Transfer: This rigid positioning allows the hydride from the cofactor to be delivered to only one face of the carbonyl group, resulting in the formation of a single alcohol enantiomer. The stereochemical outcome (Prelog or anti-Prelog selectivity) is determined by the specific enzyme used.[17]

Detailed Protocol: (S)-1-(2',5'-Dibromophenyl)ethan-1-ol via KRED Reduction

This protocol uses a commercially available KRED kit, which typically includes the enzyme (lyophilized powder), the cofactor (NADP⁺), and a cofactor recycling system, such as a glucose dehydrogenase (GDH).[18]

Materials:

  • Ketoreductase (e.g., KRED-P1-B05 or a similar enzyme with known selectivity for aryl ketones)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2',5'-Dibromoacetophenone

  • Dimethyl sulfoxide (DMSO) or 2-Propanol (as co-solvent)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Sodium chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 25-30 °C) with gentle stirring, add the phosphate buffer (e.g., 50 mL).

  • Enzyme and Cofactor: Add the KRED (e.g., 10-20 mg), NADP⁺ (e.g., 5 mg), GDH (e.g., 10 mg), and D-glucose (1.1 eq., e.g., 5.5 mmol, 0.99 g). Stir gently until dissolved.

  • Substrate Addition: Prepare a stock solution of 2',5'-dibromoacetophenone (1.0 eq., e.g., 5.0 mmol, 1.39 g) in a minimal amount of a water-miscible co-solvent like DMSO or 2-propanol (e.g., 1-2 mL). Add this solution to the reaction buffer. Note: High concentrations of organic solvent can denature the enzyme.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (if necessary, use a pH-stat or periodic manual adjustment). Monitor the reaction progress by taking small aliquots, extracting with EtOAc, and analyzing by GC or TLC. Reactions are typically complete in 12-24 hours.

  • Workup: Once the reaction is complete, saturate the aqueous phase with NaCl to facilitate extraction.

  • Extraction: Extract the mixture with ethyl acetate or MTBE (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Purification: The product is often of high purity, but can be further purified by flash chromatography if necessary.

  • Analysis: Confirm the product structure and determine yield and enantiomeric excess.

Performance Comparison and Data Summary

The following table summarizes the expected performance of each method for the enantioselective reduction of 2',5'-dibromoacetophenone, based on literature data for analogous substituted acetophenones.[19][20][21]

Parameter Method 1: CBS Reduction Method 2: ATH (Ru-TsDPEN) Method 3: Enzymatic (KRED)
Catalyst (S)-CBS-Oxazaborolidine[RuCl(p-cymene)((R,R)-TsDPEN)]Ketoreductase (e.g., from Lactobacillus)
Expected Product (R)-Alcohol(S)-Alcohol(S)- or (R)-Alcohol (enzyme dependent)
Catalyst Loading 5–10 mol%0.1–1 mol%1-5% w/w (biocatalyst loading)
Reductant BH₃·THF (stoichiometric)2-Propanol (solvent)Glucose (for cofactor regeneration)
Typical Yield >90%>95%85–99%
Typical ee (%) >95%>98%>99%
Temperature 0 °C to Room Temp30–80 °C25–40 °C (Ambient)
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar) recommendedAir
Solvent Anhydrous THF2-PropanolAqueous Buffer
Key Advantage High predictability, broad scopeHigh efficiency (TON), operational simplicityUnmatched selectivity, green conditions
Key Limitation Stoichiometric borane, moisture sensitivePrecious metal cost, requires baseSubstrate scope can be limited

Conclusion

The enantioselective synthesis of 1-(2',5'-dibromophenyl)ethan-1-ol can be successfully achieved using several powerful catalytic methods. The CBS reduction offers a highly predictable and reliable route, making it an excellent choice for initial studies and broad substrate application. Asymmetric transfer hydrogenation represents a more atom-economical and scalable process, ideal for larger-scale synthesis where catalyst efficiency is paramount. Finally, enzymatic reduction provides an exceptionally selective and environmentally benign alternative, operating under mild, aqueous conditions that are increasingly desirable in modern drug development. The choice between these methods will ultimately depend on the specific requirements of the project, including scale, desired enantiopurity, cost considerations, and available laboratory infrastructure. Each protocol provided herein serves as a robust starting point for researchers to obtain this valuable chiral building block with high stereochemical control.

References

  • [2] Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • [3] Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • [4] NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • [7] ResearchGate. CBS reduction of acetophenone and proposed transition structures. [Link]

  • [10] Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • [11] Dub, P. A., Tkachenko, N. V., Vyas, V. K., Wills, M., Smith, J. S., & Tretiak, S. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410. [Link]

  • [13] RSC Publishing. TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

  • [15] Chemical Communications. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • [14] MDPI. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. [Link]

  • [6] Wikipedia. Corey–Itsuno reduction. [Link]

  • [18] ResearchGate. Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. [Link]

  • [16] ResearchGate. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • [8] Magritek. CBS reduction of acetophenone followed by 11B NMR. [Link]

  • [19] SciSpace. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

  • [20] PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • [21] Organic & Biomolecular Chemistry. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

  • [12] PubMed Central. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. [Link]

  • [1] National Institutes of Health. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • [9] ResearchGate. Scheme 10. Base-Assisted Mechanism for Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalyst. [Link]

Sources

Method

Application Notes and Protocols: 1-(2,5-Dibromophenyl)ethanone as a Versatile Precursor for Advanced Materials

Abstract 1-(2,5-Dibromophenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal building block in the rational design of novel organic and organometallic materials. Its unique substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,5-Dibromophenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal building block in the rational design of novel organic and organometallic materials. Its unique substitution pattern, featuring two bromine atoms at sterically distinct positions and a reactive ketone moiety, offers a versatile platform for synthesizing a diverse range of complex molecular architectures. This guide provides an in-depth exploration of its application in developing conjugated polymers for organic electronics, sophisticated organic linkers for Metal-Organic Frameworks (MOFs), and tailored semiconductors for Organic Light-Emitting Diodes (OLEDs). We present detailed, field-proven protocols, mechanistic insights, and characterization methodologies to empower researchers in leveraging this compound for next-generation materials development.

Introduction: The Strategic Value of 1-(2,5-Dibromophenyl)ethanone

1-(2,5-Dibromophenyl)ethanone is a solid or semi-solid organic compound whose strategic importance in materials science stems from its three primary reactive sites: a ketone functional group and two carbon-bromine bonds. The bromine atoms, located at the ortho (C2) and para (C5) positions relative to the acetyl group, are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the programmed construction of extended π-conjugated systems, which are the cornerstone of organic electronics.

The presence of both a ketone and aryl halides on the same scaffold allows for orthogonal chemical modifications. The ketone can be transformed through reactions like reduction, oxidation (e.g., Baeyer-Villiger), or condensation, while the C-Br bonds can be functionalized to build molecular complexity. This multi-functional nature makes it an invaluable precursor for creating materials with precisely tuned electronic and structural properties.

Physicochemical Properties

PropertyValue
CAS Number 32937-55-6
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
Appearance Yellow solid or semi-solid
Boiling Point 312.2°C at 760 mmHg
Density 1.812 g/cm³
Storage Sealed in a dry environment, room temperature

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// Define positions for a clear 2D layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br1 [pos="-1.74,1!"]; Br2 [pos="1.74,-1!"]; C7 [pos="0,2!"]; O1 [pos="-0.5,2.8!"]; C8 [pos="1,2.8!"]; H1 [pos="-1.5,-1!"]; H2 [pos="0,-1.8!"]; H3 [pos="1.5,1!"]; H4 [pos="1.5,2.5!"]; H5 [pos="0.8,3.5!"]; H6 [pos="1.5,3.1!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Br1; C5 -- Br2; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C3 -- H1; C4 -- H2; C6 -- H3; C8 -- H4; C8 -- H5; C8 -- H6;

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Structure of 1-(2,5-Dibromophenyl)ethanone

Application Area I: Precursors for Conjugated Polymers

The development of conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), relies on monomers that can be polymerized into long, π-delocalized chains. 1-(2,5-Dibromophenyl)ethanone is an ideal starting point for creating such monomers through palladium-catalyzed cross-coupling reactions. The two bromine atoms allow for the introduction of various aromatic or vinyl groups, effectively extending the conjugation pathway.

Causality Behind Experimental Design: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, commercial availability of a vast library of boronic acids, and generally high yields.[1][2][3] This allows for the systematic tuning of the polymer's electronic properties (e.g., bandgap) by selecting different boronic acids. The use of a palladium catalyst with phosphine ligands is critical; the ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Protocol 1: Synthesis of a Diboronic Ester Monomer via Suzuki-Miyaura Coupling

This protocol describes the conversion of 1-(2,5-Dibromophenyl)ethanone into a key monomer intermediate, 1-(2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, which can then be polymerized with other dihaloarenes.

Materials:

  • 1-(2,5-Dibromophenyl)ethanone (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (2.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (N₂ or Ar). This is crucial to prevent the oxidation of the palladium catalyst and boronic ester products.

  • Reagent Addition: To the flask, add 1-(2,5-Dibromophenyl)ethanone, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diboronic ester monomer.

MOF_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 MOF Assembly start_material 1-(2,5-Dibromophenyl)ethanone step1 Grignard Reaction & Carboxylation start_material->step1 process_step process_step intermediate intermediate final_product Functional MOF linker Dicarboxylic Acid Linker step1->linker step2 Solvothermal Synthesis (with Metal Salt in DMF) linker->step2 step3 Washing & Activation step2->step3 step3->final_product

From Precursor to Functional MOF

Application Area III: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

In OLED technology, the performance of the device is highly dependent on the molecular structure of the materials used in the emissive and charge-transport layers. [5][6]The benzophenone core, which is structurally related to 1-(2,5-dibromophenyl)ethanone, is known to be a useful fragment for synthesizing organic semiconductors. [7]The dibromo-functionality allows for the attachment of various electron-donating or electron-withdrawing groups, enabling the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection, transport, and emission color in an OLED device. [8] A common strategy is to use the dibromo-scaffold to construct donor-acceptor-donor (D-A-D) type molecules, where the acetylphenyl core can act as an acceptor unit.

Protocol 3: Synthesis of a D-A-D Type Emitter via Sonogashira Coupling

This protocol describes the synthesis of a potential OLED emitter by coupling 1-(2,5-dibromophenyl)ethanone with a terminal alkyne bearing an electron-donating group (e.g., 4-ethynyl-N,N-diphenylaniline).

Materials:

  • 1-(2,5-Dibromophenyl)ethanone (1.0 eq)

  • 4-ethynyl-N,N-diphenylaniline (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask with the starting dibromide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Solvent and Reagents: Add anhydrous THF and triethylamine. The triethylamine acts as both a base and a solvent.

  • Addition of Alkyne: Add the 4-ethynyl-N,N-diphenylaniline to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 8-16 hours. The Sonogashira reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the triethylamine hydrochloride salt by filtration. Dilute the filtrate with dichloromethane (DCM) and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting crude product is typically purified by column chromatography on silica gel to yield the final D-A-D structured compound.

Characterization of Synthesized Materials

Proper characterization is essential to confirm the identity, purity, and properties of the newly synthesized materials.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure and confirms the successful formation of new bonds (e.g., C-C bonds in coupling reactions).
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O of the ketone, -COOH of the linker, C≡C of the alkyne). [9]
UV-Visible Spectroscopy Characterizes the optical properties, such as the absorption and emission wavelengths, and helps determine the optical bandgap of conjugated materials. [9][10]
Cyclic Voltammetry (CV) An electrochemical method used to determine the HOMO/LUMO energy levels and electrochemical bandgap of electroactive materials. [11]
Thermogravimetric Analysis (TGA) Measures the thermal stability of the material, which is crucial for applications in electronic devices that operate at elevated temperatures.
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of synthesized MOFs. [12]
Gas Sorption Analysis Measures the surface area and porosity of MOFs, typically using N₂ at 77 K.

Conclusion

1-(2,5-Dibromophenyl)ethanone is a powerful and versatile precursor for the development of advanced functional materials. Its well-defined reactive sites allow for precise control over molecular architecture through robust and high-yielding chemical transformations. The protocols and insights provided in this guide serve as a foundational framework for researchers to explore and innovate in the fields of polymer chemistry, metal-organic frameworks, and organic electronics. By understanding the causality behind the synthetic choices and employing rigorous characterization, scientists can effectively translate the potential of this building block into high-performance materials.

References

  • Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics . research.chalmers.se. Available at: [Link]

  • Common organic linkers used for synthesis of MOFs . ResearchGate. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . ResearchGate. Available at: [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes . MDPI. Available at: [Link]

  • Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing . ResearchGate. Available at: [Link]

  • Organic Light Emitting Diodes: Devices and applications . Journal of Materials and Environmental Science. Available at: [Link]

  • Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor . Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Simplifying the Synthesis of Metal–Organic Frameworks . Accounts of Materials Research. Available at: [Link]

  • Synthesis & Characterization of Conjugated Polymer for Chemical Detection . ResearchGate. Available at: [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks . National Institutes of Health (NIH). Available at: [Link]

  • Organic Light Emitting Diode - Google Patents. Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs . YouTube. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks . National Institutes of Health (NIH). Available at: [Link]

  • Strategies for the Development of Conjugated Polymer Molecular Dynamics Force Fields Validated with Neutron and X-ray Scattering . ACS Publications. Available at: [Link]

  • Conjugated Polymer Nanostructures: Characterization . IEEE Xplore. Available at: [Link]

  • Biological Interfacial Materials for Organic Light-Emitting Diodes . MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Step-by-Step Route for the Synthesis of Metal−Organic Frameworks . Academia.edu. Available at: [Link]

  • Metal-organic Frameworks (MOFs) Linkers . CD Bioparticles. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Sonogashira Reaction with Aryl Bromides

Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This reaction has been pivotal in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This reaction has been pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] While aryl iodides are highly reactive substrates, aryl bromides offer a more cost-effective and readily available alternative, making them highly attractive for large-scale applications. However, their reduced reactivity necessitates carefully optimized protocols. This guide provides a comprehensive overview and detailed protocols for successfully employing aryl bromides in Sonogashira couplings, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, explore critical reaction parameters, and offer field-proven methodologies to ensure robust and reproducible outcomes.

Mechanistic Rationale: The "Why" Behind the Protocol

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: This is the main engine of the cross-coupling.

    • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-bromide bond. This is often the rate-limiting step, particularly for the less reactive C-Br bond compared to a C-I bond.[4] The use of electron-rich, bulky ligands on the palladium center can accelerate this step by promoting the formation of a highly reactive, monoligated palladium species.[4][5]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylenic group to the Pd(II) complex. This step regenerates the copper(I) catalyst.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • Acid-Base Reaction: The amine base deprotonates the terminal alkyne, forming an ammonium salt.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the alkyne.

    • Copper Acetylide Formation: The deprotonated alkyne displaces the iodide from the copper center to form the crucial copper(I) acetylide intermediate, which is now primed for the transmetalation step in the palladium cycle.

A significant side reaction, particularly in the presence of oxygen, is the copper-catalyzed oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[2] This underscores the critical need for maintaining an inert atmosphere throughout the experiment.[2][6] To circumvent this issue, copper-free protocols have been developed, though they may require higher catalyst loadings or more forcing conditions.[3]

Visualization of the Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Br Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Pd_alkyne Transmetalation CuI Cu(I)X Pd_complex->CuI Regenerates Cu(I)X Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_alkyne->Product Alkyne H-C≡CR' Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->Pd_complex Transmetalation Feed Alkyne->Cu_alkyne Deprotonation & Coordination Base Base Base->Alkyne

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Components & Optimization Strategy

Successfully coupling aryl bromides requires careful selection of each reaction component. The lower reactivity of the C-Br bond compared to C-I means that "standard" conditions may be suboptimal.

ComponentStandard ChoiceConsiderations for Aryl BromidesCausality & Expert Insight
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts like PdCl₂(PPh₃)₂ are robust but may require higher temperatures. Pd(0) sources like Pd₂(dba)₃ are often paired with bulky, electron-rich ligands to generate a more active monoligated Pd(0) species, which is crucial for activating the C-Br bond.[5]
Copper Co-catalyst Copper(I) Iodide (CuI)Copper(I) Iodide (CuI)CuI remains the workhorse co-catalyst. Its presence is critical for achieving high reactivity at moderate temperatures. For substrates sensitive to copper, copper-free protocols are an alternative but often demand more aggressive conditions or specialized catalyst systems.[2]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or N-Heterocyclic Carbenes (NHCs).Aryl bromides benefit from ligands that enhance the electron density at the palladium center, which promotes the rate-limiting oxidative addition step.[4][5] Steric bulk also facilitates the formation of the active catalyst.[4] The ideal ligand is often a balance between the sterics of the aryl bromide and the alkyne.[7]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Et₃N, Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃Amine bases serve a dual role as a base and often as a solvent.[2] For reactions requiring higher temperatures (>80 °C), a solvent with a higher boiling point like DMF or toluene is used in conjunction with the base. Inorganic bases like Cs₂CO₃ can be effective but may present solubility challenges.[1]
Solvent Amine base (e.g., Et₃N)Toluene, Dioxane, DMF, NMPWhile neat amine can work, co-solvents are often necessary to achieve the higher temperatures needed to drive the coupling of unactivated aryl bromides.[1] The choice of solvent can significantly impact reaction rates and catalyst stability.
Temperature Room Temp to 60 °C50 °C to 120 °CThe stronger C-Br bond generally requires more thermal energy to facilitate oxidative addition. Electron-poor aryl bromides may react at lower temperatures, while electron-rich and sterically hindered substrates often require heating.[1][4]

Detailed Experimental Protocol: A Validated Workflow

This protocol provides a general method for the Sonogashira coupling of an aryl bromide with a terminal alkyne. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) - Note: Additional ligand is often beneficial.

  • Base/Solvent: Anhydrous, degassed Triethylamine (Et₃N, 5 mL) or a mixture of Toluene (5 mL) and Et₃N (3 equiv).

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa, needles, and a nitrogen or argon gas line with a bubbler

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the Schlenk flask, ensuring all glassware is thoroughly oven-dried. Place the flask under a positive pressure of inert gas (N₂ or Ar) and perform at least three vacuum-backfill cycles to remove all oxygen.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., 14 mg PdCl₂(PPh₃)₂), copper(I) iodide (7.6 mg), and triphenylphosphine (10.5 mg) to the flask.

    • Scientist's Note: Adding solids first under a counterflow of inert gas minimizes the risk of oxygen contamination. The slight yellow-green color of the initial mixture is normal.

  • Solvent & Alkyne Addition: Add the degassed solvent (e.g., 5 mL Et₃N) via syringe. Begin stirring. Then, add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Causality: The amine base is essential to neutralize the HBr generated during the reaction, preventing the protonation of the catalyst and reactants.[2]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. A typical reaction time is 4-24 hours. The disappearance of the limiting reagent (usually the aryl bromide) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (20 mL).

    • Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure arylalkyne.

Experimental Workflow Diagram

Workflow start Start setup 1. Inert Atmosphere Setup (Oven-dried flask, 3x vacuum-backfill cycles) start->setup add_solids 2. Add Solids (Aryl Bromide, Pd Catalyst, CuI, Ligand) setup->add_solids add_liquids 3. Add Liquids (Degassed Solvent, Terminal Alkyne) add_solids->add_liquids react 4. Heat & Stir (Monitor by TLC/GC) add_liquids->react workup 5. Reaction Workup (Cool, Dilute, Filter through Celite) react->workup extraction 6. Liquid-Liquid Extraction (Wash with aq. NH₄Cl, Brine) workup->extraction purify 7. Dry & Purify (Dry over Na₂SO₄, Concentrate, Column Chromatography) extraction->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the Sonogashira reaction.

Data Presentation: Exemplary Conditions for Aryl Bromides

The following table summarizes successful reaction conditions for various aryl bromides, illustrating the impact of electronic and steric factors.

EntryAryl Bromide (1.0 eq)Alkyne (1.1 eq)Pd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Ref
14-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)Et₃NEt₃N90393[1]
24-BromoacetophenonePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)Et₃N (3)NMP90698[1]
34-BromonitrobenzenePhenylacetyleneNS-MCM-41-Pd (0.01)PPh₃ (0.02)Et₃N (3)NMP90699[1]
4BromobenzenePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)Bu₃N (3)Toluene1002456[1]
54-BromoanisolePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)Et₃N (3)NMP907240[1]
62-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)Et₃N (3)NMP90399[1]

Analysis:

  • Electron-withdrawing groups (EWG) on the aryl bromide (Entries 1-3) significantly activate the C-Br bond, leading to high yields and shorter reaction times, even with very low catalyst loading.[1][4]

  • The unactivated bromobenzene (Entry 4) requires higher temperatures and longer reaction times to achieve a moderate yield.[1]

  • An electron-donating group (EDG) like methoxy (Entry 5) deactivates the aryl bromide, resulting in a low yield even after an extended reaction time. This highlights the challenge of using electron-rich substrates.[1]

  • Heteroaromatic bromides like 2-bromopyridine (Entry 6) are often excellent substrates, coupling efficiently.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently reactive aryl bromide (electron-rich/hindered). 3. Poor quality reagents/solvents.1. Ensure a strictly inert atmosphere; use freshly degassed solvents. 2. Increase temperature; switch to a more electron-rich/bulky ligand (e.g., P(t-Bu)₃); increase catalyst loading. 3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. Reaction temperature is too low, favoring homocoupling over cross-coupling.1. Improve inert gas technique (e.g., more vacuum-backfill cycles). 2. Increase the reaction temperature to promote the rate of oxidative addition. Consider a copper-free protocol if the problem persists.
Dehalogenation of Aryl Bromide 1. Presence of water or other protic sources. 2. Certain bases or additives can promote this side reaction.1. Use rigorously dried solvents and reagents. 2. Switch to a different base (e.g., from an amine to K₂CO₃) or solvent system.
Formation of Complex Mixture 1. Catalyst decomposition at high temperatures. 2. Side reactions of functional groups on substrates.1. Use a more thermally stable ligand/catalyst system. Do not exceed the necessary temperature. 2. Protect sensitive functional groups (e.g., acidic protons) before attempting the coupling.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6959-7019. DOI: 10.1039/D0RA10575A. Retrieved from [Link]

  • Hsieh, Y., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(11), 8344-8361. Retrieved from [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. Abstract available at [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 1-(2,5-Dibromophenyl)ethanone

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 1-(2,5-Dibromophenyl)ethanone in Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guide an...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 1-(2,5-Dibromophenyl)ethanone in Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guide and FAQs are designed to address common challenges and optimize reaction outcomes, ensuring both high yield and reproducibility.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, valued for its versatility in forming C-C bonds.[1][2] However, substrates like 1-(2,5-Dibromophenyl)ethanone present unique challenges due to the presence of two bromine atoms with different steric and electronic environments, alongside a base-sensitive acetyl group. This guide provides solutions to common problems encountered during its use.

Troubleshooting Guide

Q1: My reaction yield is low, or the reaction has stalled. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from suboptimal reaction parameters. The Suzuki coupling is a complex catalytic cycle involving multiple steps, each influenced by a different set of variables.[3][4]

Answer:

A stalled or low-yielding reaction points to an issue with one of the three core steps: oxidative addition, transmetalation, or reductive elimination.[2][4] Let's break down the likely culprits:

  • Catalyst System (Palladium Source & Ligand):

    • The Cause: The active catalyst is a Pd(0) species.[1][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inefficient reduction or decomposition of the active Pd(0) complex to palladium black will halt the catalytic cycle.[1] Furthermore, the ligand choice is critical; it must stabilize the Pd(0) center and promote the rate-determining oxidative addition step.[6] For an electron-deficient substrate like 1-(2,5-Dibromophenyl)ethanone, oxidative addition should be relatively favorable, but a poorly chosen ligand can still hinder the reaction.

    • The Solution:

      • Ligand Selection: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are highly effective. Consider switching from standard ligands like PPh₃ to Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[6][7] These ligands accelerate both oxidative addition and reductive elimination.

      • Precatalyst Choice: Use modern, air-stable Pd(II) precatalysts (e.g., SPhos-Pd-G2/G3/G4) which generate the active Pd(0) species reliably.[6] These are often more robust than traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Base Selection and Activation:

    • The Cause: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[7][8][9] An inappropriate base can be too weak to facilitate this step, too strong leading to side reactions, or poorly soluble in the reaction medium.

    • The Solution:

      • Strength and Type: Potassium phosphate (K₃PO₄) is an excellent and broadly applicable base.[1][5] Carbonates like Cs₂CO₃ or K₂CO₃ are also very common and effective.[1][2] If your substrate has base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used, although it may require higher temperatures.[5][8]

      • Solubility and Water Content: The presence of a small amount of water is often crucial for dissolving inorganic bases like K₃PO₄ and facilitating the catalytic cycle.[1][6] Running the reaction under strictly anhydrous conditions with K₃PO₄ can sometimes fail.[6] Consider using a solvent system like dioxane/water (e.g., 4:1 v/v).[2][10]

  • Solvent and Temperature:

    • The Cause: The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature. Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics. The temperature must be high enough to overcome the activation energy but not so high that it causes catalyst decomposition or side reactions.

    • The Solution:

      • Solvent Choice: Aprotic polar solvents are generally preferred. 1,4-Dioxane, THF, and DMF are common choices.[1][3] Toluene is also effective, often used with a phase-transfer catalyst if the base is aqueous. A screening of solvents is often beneficial.[11]

      • Temperature Control: For aryl bromides, temperatures between 70-110 °C are typical.[2][3] Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow.

Q2: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. How can I suppress these?

Side reactions compete with the desired cross-coupling pathway, consuming reagents and reducing the yield of the target molecule.

Answer:

Controlling side reactions requires careful attention to reaction setup and reagent purity.

  • Homocoupling (Glaser-Hay Coupling):

    • The Cause: This side reaction, the dimerization of the boronic acid, is primarily caused by the presence of oxygen.[5] Oxygen can oxidize the Pd(0) catalyst and mediate the homocoupling pathway.

    • The Solution: Rigorous degassing of the solvent and reaction mixture is non-negotiable. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[2][12] Maintain a positive pressure of inert gas throughout the reaction. Assembling the reaction in a glovebox is ideal but not always necessary if proper Schlenk line techniques are used.

  • Dehalogenation (Protodebromination):

    • The Cause: The aryl bromide is reduced to the corresponding arene, replacing the bromine with a hydrogen atom. This can happen if the intermediate palladium complex undergoes reductive elimination with a hydride source instead of the intended transmetalation.[1] Hydride sources can include trace water or reactions involving the solvent or base.

    • The Solution:

      • Choice of Base: Stronger, more aggressive bases can sometimes promote dehalogenation. If this is a major issue, consider switching from an alkoxide or hydroxide to a carbonate or phosphate.[1]

      • Reagent Purity: Ensure all reagents are pure and the solvent is of high quality.

  • Protodeboronation:

    • The Cause: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen. It is a common decomposition pathway, especially with electron-rich or heteroaromatic boronic acids, and is often accelerated by strong bases in aqueous media.[5]

    • The Solution:

      • Use Boronic Esters: Pinacol esters (Bpin) are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[1] They are a reliable alternative if your boronic acid proves unstable.

      • Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions with a suitable base (e.g., KF) can mitigate this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: On 1-(2,5-Dibromophenyl)ethanone, which bromine atom is more reactive, and how can I achieve selective mono-coupling?

Answer: The bromine atom at the 5-position (para to the acetyl group) is sterically more accessible than the bromine at the 2-position (ortho to the acetyl group). Therefore, oxidative addition of the palladium catalyst is expected to occur preferentially at the C5-Br bond.

To achieve selective mono-coupling at the 5-position:

  • Stoichiometry: Use a slight excess of the dibromo-substrate (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid (1.0 equivalent). This ensures the boronic acid is consumed before significant di-coupling can occur.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the boronic acid has been fully consumed to prevent the slower, second coupling from taking place.

  • Lower Temperature: Running the reaction at a lower temperature may increase the selectivity for the more reactive site.

Q2: What is a reliable, general-purpose starting protocol for screening reactions with this substrate?

Answer: A robust starting point is crucial for successful optimization. The following protocol provides a solid foundation for further refinement.

ComponentAmountMolar Equiv.Notes
1-(2,5-Dibromophenyl)ethanone1.0 mmol1.0The limiting reagent.
Arylboronic Acid1.2 mmol1.2A slight excess is often beneficial.
Palladium Precatalyst0.02 mmol2 mol%e.g., PdCl₂(dppf) or a Buchwald precatalyst.
Base3.0 mmol3.0K₃PO₄ or Cs₂CO₃ are excellent choices.[2][13]
Solvent5 mL-1,4-Dioxane / H₂O (4:1 v/v).[2][10]
Temperature90 °C-A good starting temperature for aryl bromides.

Protocol: Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 1-(2,5-Dibromophenyl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.

  • Degassing: Sparge the resulting slurry with a stream of inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (2 mol%).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: My catalyst appears to be decomposing, forming palladium black. What's happening and how do I prevent it?

Answer: The formation of palladium black indicates the aggregation of Pd(0) atoms into an inactive, bulk metallic state.[1] This happens when the ligand fails to adequately stabilize the catalytically active monomeric Pd(0) species.

  • Cause 1: Ligand Instability: Some ligands, particularly simple phosphines like PPh₃, can be prone to oxidation or degradation at high temperatures, leaving the palladium center exposed and vulnerable to aggregation.

  • Cause 2: Incorrect Palladium-to-Ligand Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), an incorrect ratio can lead to "ligandless" palladium, which rapidly decomposes.

  • Solution:

    • Use Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) ligands.[8][14] These form highly stable and active complexes with palladium, preventing aggregation even at elevated temperatures.

    • Use Pre-formed Catalysts: Use well-defined, air-stable precatalysts (e.g., XPhos Pd G3). These have the correct ligand-to-metal ratio built-in and are designed for high stability and reliable generation of the active Pd(0)L species, minimizing the formation of palladium black.[1]

Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the Suzuki coupling reaction for 1-(2,5-Dibromophenyl)ethanone.

Suzuki_Optimization_Workflow Systematic Optimization Workflow for Suzuki Coupling A Initial Screening (Standard Conditions) B Analyze Outcome: - Yield - Side Products - Conversion A->B Execute C Problem: Low Conversion B->C Identify D Problem: Side Products B->D Identify E Optimize Catalyst System - Screen Ligands (e.g., Buchwald) - Change Pd Precatalyst C->E Solution 1 F Optimize Base/Solvent - Screen Bases (K3PO4, Cs2CO3) - Adjust Water Content - Screen Solvents (Dioxane, THF) C->F Solution 2 G Optimize Reaction Conditions - Adjust Temperature - Vary Concentration C->G Solution 3 H Refine Setup - Rigorous Degassing - Use Boronic Ester (Bpin) D->H Solution I Validation & Scale-up E->I F->I G->I H->I

Caption: A logical workflow for troubleshooting and optimizing Suzuki coupling reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bromination of Acetophenone

Welcome to the technical support center for the bromination of acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and mitigate common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of acetophenone. Each issue is followed by a detailed analysis of the probable causes and actionable steps for remediation.

Question 1: Why is my yield of α-bromoacetophenone consistently low, even when my starting material is fully consumed?

Answer:

Low yields despite complete consumption of the starting material often point towards the formation of soluble or inseparable side products. The most common culprits are polybrominated species, primarily α,α-dibromoacetophenone.

Causality and Mechanism:

The α-bromination of acetophenone proceeds via an acid-catalyzed enolization mechanism. The rate-determining step is the formation of the enol intermediate[1]. Once the first bromine atom is attached to the α-carbon, the remaining α-proton becomes more acidic due to the electron-withdrawing effect of the bromine atom. This increased acidity can facilitate a second enolization and subsequent bromination, leading to the formation of the dibrominated product.

Prolonged reaction times and elevated temperatures can significantly favor this second bromination[2][3]. If the reaction is left to stir for too long after the initial monobromination is complete, the accumulation of the dibrominated side product will increase, thereby reducing the yield of the desired product.

Mitigation Strategies:

  • Reaction Monitoring: The most critical step is to monitor the reaction progress diligently using Thin Layer Chromatography (TLC)[2]. Sample the reaction mixture at regular intervals (e.g., every 30 minutes) to observe the disappearance of the starting material and the appearance of the product and any side products. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. For many procedures, a temperature of around 90°C provides a good balance between reaction rate and selectivity[2][3]. Avoid excessive heating, as this will accelerate the rate of the second bromination.

  • Stoichiometry of the Brominating Agent: Use a slight excess, but not a large excess, of the brominating agent. A molar ratio of acetophenone to brominating agent of approximately 1.0:1.1 is often recommended to ensure complete conversion of the starting material without providing a large excess of bromine that can lead to polybromination[2][3].

Question 2: My TLC plate shows a spot that is less polar than my desired α-bromoacetophenone. What could this be?

Answer:

A less polar spot than the product is likely unreacted acetophenone. This indicates an incomplete reaction.

Causality and Mechanism:

An incomplete reaction can stem from several factors:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Inadequate Catalyst: In acid-catalyzed reactions, an insufficient amount of acid will slow down the rate-limiting enolization step, leading to an incomplete reaction within the expected timeframe.

  • Low Temperature: Reaction rates are temperature-dependent. A temperature lower than optimal will result in a sluggish reaction.

  • Inefficient Brominating Agent: Some brominating agents are less reactive than others. For instance, N-bromosuccinimide (NBS) may show poor performance under certain conditions compared to agents like pyridine hydrobromide perbromide[2][3].

Mitigation Strategies:

  • Optimize Reaction Time: Continue to monitor the reaction via TLC until the starting material spot is no longer visible.

  • Ensure Proper Catalysis: If using an acid catalyst, ensure the correct amount is added. For reactions that are autocatalytic due to the generation of HBr, sometimes a small initial amount of HBr can be added to ensure consistent reaction initiation[4].

  • Verify Temperature: Use a calibrated thermometer to ensure the reaction is proceeding at the intended temperature.

  • Choice of Brominating Agent: Consider the reactivity of your chosen brominating agent. For less reactive acetophenone derivatives, a more potent brominating system may be necessary.

Question 3: I am observing a significant amount of a product that appears to be brominated on the aromatic ring. Why is this happening and how can I prevent it?

Answer:

Bromination of the aromatic ring is a classic example of a competing electrophilic aromatic substitution reaction. This side reaction is particularly prevalent when the aromatic ring is "activated" by electron-donating groups or when a Lewis acid catalyst is used.

Causality and Mechanism:

The acetyl group of acetophenone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position[5]. However, if the acetophenone derivative contains electron-donating substituents (e.g., hydroxyl, methoxy groups), the ring becomes more nucleophilic and can compete with the enol for the bromine electrophile[1][6]. This results in aromatic bromination as a significant side reaction. The use of a Lewis acid catalyst, such as FeBr₃, is specifically intended to polarize the Br-Br bond and generate a strong electrophile for aromatic substitution, and should be avoided if α-bromination is the desired outcome[5].

Mitigation Strategies:

  • Protect Activating Groups: If your acetophenone derivative has a strong activating group like a hydroxyl group, it is advisable to protect it (e.g., as an ether) before carrying out the bromination[6]. This will reduce the nucleophilicity of the aromatic ring and favor α-bromination.

  • Avoid Lewis Acid Catalysts: Do not use Lewis acids like FeBr₃ or AlCl₃ if you want to selectively brominate the α-position. Instead, use conditions that favor enolization, such as an acid catalyst (e.g., acetic acid, HBr)[7][8].

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid or methanol can facilitate the enolization required for α-bromination[2][6].

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the bromination of acetophenone?

The two most significant side reactions are:

  • Polybromination: The formation of α,α-dibromoacetophenone and, in some cases, α,α,α-tribromoacetophenone. This is favored by longer reaction times, higher temperatures, and an excess of the brominating agent[2][3][6].

  • Aromatic Bromination: Electrophilic substitution on the benzene ring. This is more likely to occur if the ring is substituted with electron-donating groups or if a Lewis acid catalyst is employed[5][6].

Q2: How does the choice of brominating agent affect the reaction?

The choice of brominating agent has a significant impact on the reaction's safety, selectivity, and yield.

Brominating AgentAdvantagesDisadvantages
Liquid Bromine (Br₂) ** Inexpensive and readily available.Highly toxic, corrosive, and can lead to low selectivity[2].
N-Bromosuccinimide (NBS) Solid, easier to handle than liquid bromine.Can have poor thermal stability and may require a radical initiator or acid catalyst for good results[2][3].
Pyridine Hydrobromide Perbromide Solid, stable, and offers high yields and good selectivity[2][3]. Safer to handle than liquid bromine.More expensive than liquid bromine.
Copper(II) Bromide (CuBr₂) **Solid, stable, and offers good safety.Can result in moderate yields and introduces heavy metal waste[2][3].

Q3: What is the role of acetic acid in the reaction?

Acetic acid often serves a dual purpose in the bromination of acetophenone:

  • Solvent: It is a polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Acid Catalyst: It acts as a protic acid to catalyze the enolization of acetophenone, which is the rate-determining step for α-bromination[1].

Experimental Protocols

Protocol 1: Optimized α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is designed to maximize the yield of α-bromoacetophenone while minimizing side reactions.

Materials:

  • Acetophenone derivative (1.0 eq)

  • Pyridine hydrobromide perbromide (1.1 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the acetophenone derivative in glacial acetic acid.

  • Add pyridine hydrobromide perbromide to the solution.

  • Heat the reaction mixture to 90°C and stir.

  • Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 3 hours[2][3].

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol[7].

Protocol 2: Identification of Side Products by TLC

Procedure:

  • Prepare a TLC chamber with a suitable solvent system (e.g., petroleum ether:ethyl acetate = 5:1 v/v)[2].

  • On a TLC plate, spot the starting acetophenone, the reaction mixture, and co-spot the two.

  • Develop the TLC plate and visualize under a UV lamp (254 nm).

  • Interpretation:

    • The starting acetophenone will be the least polar spot (highest Rf value).

    • The desired α-bromoacetophenone will be more polar than the starting material (lower Rf).

    • The dibrominated product, if present, will typically be less polar than the monobrominated product but more polar than the starting material. Its exact position will depend on the specific acetophenone derivative.

Visualizing Reaction Pathways

Diagram 1: Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Polybromination cluster_side2 Side Reaction 2: Aromatic Bromination Acetophenone Acetophenone Enol Enol Acetophenone->Enol H+ (cat.) (rate-determining) Product α-Bromoacetophenone Enol->Product + Br2 Dibromo α,α-Dibromoacetophenone Product->Dibromo H+ (cat.), + Br2 (favored by high temp/time) Acetophenone_ring Acetophenone (activated ring) RingBromo Aromatic Bromination Product Acetophenone_ring->RingBromo + Br2 (favored by EDG/Lewis Acid)

Caption: Competing pathways in acetophenone bromination.

Diagram 2: Troubleshooting Workflow

G cluster_tlc_issues TLC Analysis cluster_yield_issues Yield Analysis Start Experiment Complete TLC Analyze by TLC Start->TLC Yield Calculate Yield TLC->Yield UnreactedSM Unreacted Starting Material? TLC->UnreactedSM ExtraSpots Unexpected Spots? TLC->ExtraSpots LowYield Low Yield? Yield->LowYield UnreactedSM->Yield No IncompleteRxn Incomplete Reaction UnreactedSM->IncompleteRxn UnreactedSM->IncompleteRxn Yes CheckTime Increase Reaction Time UnreactedSM->CheckTime CheckTemp Verify Temperature UnreactedSM->CheckTemp CheckCatalyst Check Catalyst Loading UnreactedSM->CheckCatalyst ExtraSpots->Yield No Polybromination Polybromination Likely ExtraSpots->Polybromination ExtraSpots->Polybromination Yes, multiple product spots AromaticBromination Aromatic Bromination Possible ExtraSpots->AromaticBromination ExtraSpots->AromaticBromination Yes, and ring is activated ReduceTime Reduce Reaction Time/Temp ExtraSpots->ReduceTime ProtectGroup Protect Activating Groups ExtraSpots->ProtectGroup CheckSideProducts Re-evaluate TLC for side products LowYield->CheckSideProducts LowYield->CheckSideProducts Yes PurificationLoss Review Purification Steps LowYield->PurificationLoss LowYield->PurificationLoss No obvious side products End Successful Synthesis LowYield->End No, yield is good IncompleteRxn->CheckTime CheckTime->CheckTemp CheckTemp->CheckCatalyst Polybromination->ReduceTime AromaticBromination->ProtectGroup CheckSideProducts->Polybromination

Caption: A logical guide to troubleshooting bromination reactions.

References

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). [Link]

  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • Kelley, C. (2020). What is bromination acetophenone? Quora. [Link]

  • Reddit. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). [Link]

  • ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 16(7), 1397-1401. [Link]

  • Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses. [Link]

  • Reddit. (2020). BROMINATION OF ACETOPHENONE. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,5-Dibromophenyl)ethanone by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(2,5-Dibromophenyl)ethanone via recrystallization. As an essential building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(2,5-Dibromophenyl)ethanone via recrystallization. As an essential building block in pharmaceutical synthesis, including for compounds like elbasvir, achieving high purity is critical.[1] This document moves beyond a simple protocol to offer a self-validating system of experimental logic, troubleshooting, and frequently asked questions to ensure a successful and efficient purification process.

Compound Profile: 1-(2,5-Dibromophenyl)ethanone

A precise understanding of the target compound's physical properties is the foundation of a successful recrystallization protocol. These parameters dictate solvent choice and handling conditions.

PropertyValueSource
CAS Number 32937-55-6[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
Appearance Yellow solid or semi-solid[2]
Melting Point 41 °C[1]
Boiling Point ~312.2 °C at 760 mmHg[2]
Storage Sealed in dry, Room Temperature[2][3][4]

Core Experimental Protocol: Recrystallization

This protocol is designed as a robust starting point. The principle of recrystallization relies on the differential solubility of the compound of interest in a hot versus a cold solvent.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, leaving impurities behind in the solution (mother liquor).

Step 1: Solvent Selection

The choice of solvent is the most critical variable. For aromatic ketones like 1-(2,5-Dibromophenyl)ethanone, polar protic solvents are often a good starting point. A general rule of thumb is that solvents sharing functional groups with the compound can be effective solubilizers.[6]

  • Primary Recommendation: Ethanol or Methanol. These alcohols are often effective for aromatic compounds.[7]

  • Alternative (Mixed-Solvent System): Ethanol/Water or Acetone/Hexane. A mixed-solvent system is used when no single solvent has the ideal solubility profile. The compound should be highly soluble in the "good" solvent (e.g., ethanol, acetone) and poorly soluble in the "bad" solvent (e.g., water, hexane).[6]

Step 2: Dissolution
  • Place the crude 1-(2,5-Dibromophenyl)ethanone (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Using a flask that is too large can lead to rapid cooling and solvent evaporation.[8]

  • Add a stir bar and place the flask on a hot plate with stirring.

  • Heat your selected solvent in a separate beaker.

  • Add the hot solvent to the crude solid dropwise and slowly, in small portions, while stirring.[7][9] Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[8][10]

Step 3: Decolorization (Optional)

If your solution is highly colored from impurities, you may need to decolorize it.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.

  • Gently heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration (If Necessary)

If you used charcoal or if there are insoluble impurities present, you must perform a hot filtration.

  • Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) and pre-heat it by pouring hot solvent through it. This prevents premature crystallization in the funnel.

  • Quickly pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

Step 5: Crystallization
  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][10]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the compound.[5]

Step 6: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Using cold solvent minimizes the re-dissolving of your purified product.[9]

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and let them air dry completely. For final drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of 1-(2,5-Dibromophenyl)ethanone.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This is a common problem when the compound's melting point (41 °C for 1-(2,5-Dibromophenyl)ethanone) is low relative to the solvent's boiling point, or when the sample is significantly impure.[11]

  • Causality: The compound is coming out of the solution at a temperature above its melting point. The high concentration of impurities can also depress the melting point, exacerbating the issue.

  • Immediate Solution:

    • Reheat the flask to re-dissolve the oil.

    • Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point.[8][11]

    • Attempt the cooling process again, but much more slowly. You can insulate the flask with paper towels or let it cool on the hotplate with the heat turned off to slow down the temperature drop.[11]

  • Alternative Strategy: If the problem persists, your chosen solvent may be unsuitable. Consider switching to a solvent system with a lower boiling point.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.

  • Solution A (Excess Solvent): If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent under a fume hood.[8] Once the volume is reduced, attempt the slow cooling process again.

  • Solution B (Induce Crystallization): If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. This action can release microscopic shards of glass that serve as nucleation sites for crystal growth.[5][7]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal formation.[5]

Q3: My final yield is very low. How can I improve recovery?

A3: A low yield is a frustrating outcome. The cause is often procedural and can be corrected.

  • Primary Causes & Solutions:

    • Excess Solvent: The most common cause is using too much solvent during the dissolution step, which keeps a significant portion of your product dissolved even when cold.[10] To recover more product, you can boil off some solvent from the mother liquor and cool it again to obtain a "second crop" of crystals.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold solvent for the washing step.[9]

    • Premature Crystallization: If the product crystallized in the funnel during hot filtration, this portion is lost from your final collection. Ensure your filtration apparatus is thoroughly pre-heated.

Q4: The purified crystals still have a yellow tint. How can I get a purer, colorless product?

A4: A persistent color indicates that colored impurities are co-crystallizing with your product.

  • Solution: Incorporate the optional decolorization step (Step 3 in the protocol) using activated charcoal. The charcoal has a high surface area and effectively adsorbs many large, colored organic molecules. Perform a hot filtration after the charcoal treatment to remove it before cooling the solution for crystallization.[8] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Recrystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common recrystallization issues.

G start Begin Cooling Process check_crystals Crystals Forming? start->check_crystals no_crystals Problem: No Crystals check_crystals->no_crystals No success Success: Collect Crystals check_crystals->success Yes oiling_out Compound 'Oiling Out'? oil_formed Problem: Oil Formed oiling_out->oil_formed Yes solution_no_crystals 1. Boil off excess solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. oiling_out->solution_no_crystals No no_crystals->oiling_out solution_oil 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool solution SLOWLY. oil_formed->solution_oil solution_oil->start Re-attempt Cooling solution_no_crystals->start Re-attempt Cooling

Caption: Troubleshooting Decision Tree for Recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I know for sure which solvent to use?

A1: While general guidelines exist (e.g., alcohols for aromatic compounds), the best method is a small-scale solvent test.[7] Place a few milligrams of your crude compound into several small test tubes. Add a few drops of different candidate solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature. Then, gently heat the tubes that showed poor solubility. The best solvent will dissolve the compound completely when hot and allow crystals to form upon cooling.

Q2: What is the expected purity after one recrystallization?

A2: A single, carefully performed recrystallization can significantly improve purity, often to >98%. The most common and effective way to assess purity post-recrystallization is by measuring the melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value (41 °C).[1] Impurities tend to depress and broaden the melting point range.

Q3: Can I put the hot solution directly into the ice bath to speed things up?

A3: This is strongly discouraged. Rapidly shocking the solution with cold temperatures will cause the compound to precipitate quickly as a fine powder, trapping impurities within the crystal lattice.[10] Slow, gradual cooling is essential for growing large, well-ordered, and pure crystals.[7]

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. [Link]

  • IUCr Journals. (2010). 1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-.... [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 32937-55-6 | 1-(2,5-Dibromophenyl)ethanone. [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). [Link]

  • Arctom Scientific. (n.d.). CAS NO. 32937-55-6 | 1-(2,5-Dibromophenyl)ethanone. [Link]

  • Chemsrc. (n.d.). 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Dibrominated Compounds

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving dibrominated compounds. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving dibrominated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing molecules with multiple reactive sites. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflows.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with dibrominated substrates.

Issue 1: Low or No Conversion to the Desired Product

Q: My Suzuki-Miyaura coupling reaction with a dibrominated aromatic compound is showing very low conversion, or I'm only recovering my starting material. What are the likely causes and how can I fix this?

A: Low conversion in Suzuki-Miyaura reactions with dibrominated substrates is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and their solutions.

  • Cause 1: Inefficient Catalyst Activation or Deactivation. The active catalyst in most palladium-catalyzed cross-couplings is a Pd(0) species.[1] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Inefficient reduction can halt the reaction before it even starts. Conversely, the active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of palladium black (aggregated, inactive palladium), which is a common sign of catalyst decomposition.[2]

    • Solution:

      • Use a Precatalyst: Employing a modern palladium precatalyst, such as those from the Buchwald or PEPPSI families, can ensure the efficient generation of the active LPd(0) catalyst.[3]

      • Ensure Inert Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative deactivation of the Pd(0) catalyst.[2] Techniques like freeze-pump-thaw cycles are highly effective.[4]

      • Check Reagent Purity: Ensure your reagents and solvents are of high purity and anhydrous, as impurities can contribute to catalyst decomposition.[2]

  • Cause 2: Poor Substrate Solubility. Dibrominated compounds, particularly larger aromatic systems, can have poor solubility in common organic solvents, which severely limits their availability to the catalyst.[5]

    • Solution:

      • Solvent Screening: If solubility is an issue in common solvents like THF or toluene, consider more polar aprotic solvents like DMF, NMP, or DMAc.[5][6] Be aware that highly coordinating solvents like DMF can sometimes have a negative impact on reaction rates.[6]

      • Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential side reactions at higher temperatures.[3]

  • Cause 3: Suboptimal Ligand Choice. The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7] For challenging substrates, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution:

      • Screen Bulky, Electron-Rich Ligands: For sterically hindered or electron-rich dibrominated compounds, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBu₃P) can significantly improve reaction outcomes by promoting oxidative addition and reductive elimination.[3][8]

      • Consult the Literature: Look for published procedures with similar dibrominated substrates to guide your ligand selection.

Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling of a Dibromoarene
  • To a dry Schlenk flask under an inert atmosphere, add the dibromoarene (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed precatalyst like SPhos Pd G3, 1-5 mol%).

  • Add the degassed solvent (e.g., dioxane/water mixture, THF, or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)

Q: I am trying to achieve selective mono-arylation of my dibrominated substrate, but I am getting a mixture of mono- and di-arylated products, or predominantly the di-substituted product. How can I control the selectivity?

A: Achieving selective mono-arylation is a significant challenge because the initial mono-arylated product can sometimes be more reactive than the starting dibrominated compound.[9] However, selectivity can often be controlled through careful manipulation of reaction conditions.

  • Cause 1: Stoichiometry and Reaction Time. Using an excess of the coupling partner and allowing the reaction to proceed for an extended period will naturally favor the di-substituted product.

    • Solution:

      • Control Stoichiometry: Use a limited amount of the nucleophilic coupling partner (e.g., 0.9-1.1 equivalents of boronic acid for a Suzuki reaction).

      • Monitor Reaction Progress: Carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.

  • Cause 2: Ligand Effects. The steric bulk of the ligand can influence whether the catalyst can access the second bromine atom after the first coupling has occurred.

    • Solution:

      • Employ Bulky Ligands: The use of sterically demanding ligands can disfavor the formation of the di-arylated product by sterically hindering the approach of the catalyst to the second reactive site.[10]

      • Ligand Screening: A screening of different bulky ligands may be necessary to find the optimal balance for mono-selectivity with your specific substrate.

  • Cause 3: Electronic and Steric Differentiation of the Bromine Atoms. If the two bromine atoms are in electronically or sterically distinct environments, this inherent difference can be exploited to achieve selectivity. For instance, in dihalopyridines, oxidative addition is often favored at the position alpha to the nitrogen.[7]

    • Solution:

      • Leverage Inherent Reactivity: If one C-Br bond is more activated (e.g., due to an adjacent electron-withdrawing group), it will likely react first. Milder reaction conditions can enhance this inherent selectivity.[7]

Decision Workflow for Achieving Mono-Arylation

G start Goal: Selective Mono-Arylation check_equivalence Are the two Br atoms equivalent? start->check_equivalence stoichiometry Adjust stoichiometry: Use ~1.0 equiv. of coupling partner check_equivalence->stoichiometry Yes non_equivalent_strategy Leverage inherent steric/electronic differences check_equivalence->non_equivalent_strategy No monitor Carefully monitor reaction progress stoichiometry->monitor stop_reaction Stop reaction upon consumption of starting material monitor->stop_reaction success Successful Mono-Arylation stop_reaction->success failure Di-substitution still problematic stop_reaction->failure ligand_screening Screen bulky ligands to hinder di-substitution ligand_screening->success mild_conditions Use milder reaction conditions to exploit reactivity differences mild_conditions->success non_equivalent_strategy->mild_conditions failure->ligand_screening

Caption: Decision workflow for achieving selective mono-arylation.

Issue 3: Troublesome Side Reactions

Q: In my Sonogashira coupling with a dibromoalkene, I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[4][11] The copper acetylide intermediate that forms can dimerize, leading to the undesired byproduct.[4]

  • Solution 1: Implement Copper-Free Conditions. Numerous protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[2][4] These reactions may require a more active palladium catalyst system or different reaction conditions to proceed efficiently.

  • Solution 2: Rigorous Degassing. Oxygen is a key culprit in promoting oxidative homocoupling.[4] Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Solution 3: Slow Addition of the Alkyne. Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.[4] This can be achieved by adding the alkyne to the reaction mixture slowly via a syringe pump.

Q: My reaction is plagued by hydrodehalogenation, where the bromine atom is replaced by a hydrogen. What causes this and how can I prevent it?

A: Hydrodehalogenation is another common side reaction where the aryl halide is reduced instead of coupled.[12] This can occur if a hydride source is present in the reaction mixture.

  • Cause: The palladium complex, after oxidative addition, can react with certain components in the mixture, such as amine bases or alcoholic solvents, which can act as hydride donors.[12]

  • Solution:

    • Choice of Base: Consider using a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ instead of an amine base if hydrodehalogenation is a problem.[3]

    • Solvent Selection: Avoid using alcoholic solvents if possible, as they can be a source of hydrides.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific dibrominated substrate?

A1: The optimal catalyst system depends heavily on the nature of your substrate. Here's a general guide:

Substrate TypeRecommended Ligand ClassRationale
Electron-deficient dibromoarenes Standard phosphines (e.g., PPh₃) or bidentate ligands (e.g., dppf)Oxidative addition is generally faster with electron-deficient arenes, so less specialized ligands may be sufficient.
Electron-rich or sterically hindered dibromoarenes Bulky, electron-rich monophosphines (e.g., Buchwald ligands like XPhos, SPhos, RuPhos)These ligands accelerate the rate-limiting oxidative addition and promote reductive elimination.[3]
Dibromoheterocycles Ligand choice is highly substrate-dependent. Buchwald ligands are often a good starting point.The electronic properties of the heterocycle significantly influence reactivity.[13]

Q2: What is the general reactivity trend for halogens in cross-coupling reactions?

A2: The reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend: C-I > C-OTf > C-Br > C-Cl.[2] This means that aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized and active catalyst systems to participate in cross-coupling reactions.[2][11]

Q3: Can I perform sequential cross-couplings on a dibrominated compound with two different coupling partners?

A3: Yes, this is a powerful strategy for building molecular complexity. The key is to achieve high selectivity in the first coupling reaction to generate the mono-substituted intermediate in high purity. Once the mono-bromo, mono-arylated compound is isolated, it can then be subjected to a second cross-coupling reaction with a different partner. The strategies for achieving mono-selectivity discussed in the troubleshooting section are directly applicable here.

Q4: My dibrominated starting material is very insoluble. What are some advanced strategies to overcome this?

A4: Beyond solvent screening and temperature adjustments, you can consider:

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often improving solubility and dramatically reducing reaction times.[14]

  • Flow Chemistry: Continuous flow systems can sometimes handle slurries and offer better heat and mass transfer, potentially improving reactions with poorly soluble substrates.[15]

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to bring a water-soluble base or other reagent into the organic phase where the reaction is occurring.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Br + LₙPd(0)) Pd0->OxAdd PdII_complex LₙPd(II)(Ar)(Br) OxAdd->PdII_complex Transmetal Transmetalation (+ R-M) PdII_complex->Transmetal PdII_coupled LₙPd(II)(Ar)(R) Transmetal->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Let's talk Science!. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N.
  • ACS Publications. (2021, June 14). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • RSC Publishing. (2011, July 25). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • IDEALS. (2011, May 25). Mechanistic studies on palladium-catalyzed coupling reactions.
  • NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • RSC Publishing. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • (n.d.). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • YouTube. (2020, February 21). Organic chemistry - Predicting mono-bromination products.
  • ResearchGate. (2025, October 27). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Semantic Scholar. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation.
  • NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • PubMed Central. (n.d.). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.

Sources

Troubleshooting

Managing reaction temperature for selective bromination

Technical Support Center: Selective Bromination From the Desk of the Senior Application Scientist Welcome to the technical support center for selective bromination. As a Senior Application Scientist, I understand that ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Bromination

From the Desk of the Senior Application Scientist

Welcome to the technical support center for selective bromination. As a Senior Application Scientist, I understand that achieving high selectivity in bromination reactions is a frequent and critical challenge for researchers in synthetic and medicinal chemistry. The success of your synthesis often hinges on precise control over reaction parameters, with temperature being one of the most influential variables.

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered in the lab. We will move from frequently asked questions that build a strong theoretical understanding to a detailed troubleshooting guide designed to solve specific experimental problems.

Frequently Asked Questions (FAQs)

This section addresses fundamental principles governing selectivity in bromination and the pivotal role of reaction temperature.

Q1: What is the primary role of temperature in controlling the selectivity of a bromination reaction?

Temperature is the primary lever for controlling the outcome of competing reaction pathways. In many bromination reactions, multiple isomers (regioisomers or stereoisomers) can be formed. Temperature dictates whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy (Ea). This is known as the kinetic product.[1][2]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, which has the lowest overall Gibbs free energy (G). This is the thermodynamic product.[1][2]

Therefore, by carefully selecting the reaction temperature, you can favor the formation of either the kinetic or the thermodynamic product, thereby controlling the selectivity.

Q2: How does temperature influence selectivity in electrophilic aromatic bromination?

In electrophilic aromatic substitution (EAS), temperature significantly impacts regioselectivity, particularly for substrates with ortho- and para-directing groups. The formation of the para isomer often has a slightly lower activation energy than the ortho isomer due to reduced steric hindrance.

By conducting the reaction at the lowest effective temperature, you can maximize this small difference in activation energy, leading to high selectivity for the para product.[3] As the temperature increases, more molecules have sufficient energy to overcome the activation barrier for ortho substitution, resulting in a mixture of isomers and lower selectivity.[3] For example, the bromination of catechol with N-bromosuccinimide (NBS) at -30 °C yields exclusively the 4-bromo product.[3]

Q3: How does temperature affect selectivity in free-radical bromination of alkanes?

Free-radical bromination is inherently more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic and has a later transition state that more closely resembles the resulting alkyl radical.[4][5] This leads to a strong preference for abstracting hydrogens that form more stable radicals (tertiary > secondary > primary).[6][7]

However, selectivity is still temperature-dependent. According to the Hammond postulate, the difference in activation energies for abstracting different types of hydrogens is more pronounced for bromination. While this inherent selectivity is high, increasing the temperature provides more energy to the system, which can reduce the selectivity by allowing the slightly higher activation energy pathways (e.g., abstraction of a secondary hydrogen when a tertiary one is available) to proceed more readily.[8] Therefore, to achieve the highest possible selectivity in radical brominations, it is generally advisable to use the lowest temperature that allows the reaction to proceed at a reasonable rate.[8]

Q4: Can using N-Bromosuccinimide (NBS) help control temperature-related issues?

Yes, N-Bromosuccinimide (NBS) is a valuable reagent for maintaining a low, controlled concentration of molecular bromine (Br₂) during the reaction, which is crucial for managing exotherms and improving selectivity, especially in allylic and benzylic brominations.[9][10] The reaction is typically initiated with light or a radical initiator like AIBN.[11] By generating Br₂ in situ at a low concentration, NBS helps prevent the accumulation of bromine that could lead to runaway reactions or unwanted side reactions, such as addition to double bonds. This controlled generation allows for better temperature management throughout the process.

Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates how temperature influences the product distribution in a reaction with competing pathways.

G Reaction Energy Diagram: Kinetic vs. Thermodynamic Control cluster_0 start_pos ts1_pos kinetic_pos ts2_pos thermo_pos axis_start Gibbs Free Energy axis_end axis_end axis_start->axis_end reactants Reactants (A + B) ts1 Transition State 1 (Lower Ea) reactants->ts1 ts2 Transition State 2 (Higher Ea) reactants->ts2 reactant_line reactant_line->ts1 Ea (kinetic) reactant_line->ts2 Ea (thermodynamic) kinetic_product Kinetic Product (P_k) (Less Stable) ts1->kinetic_product kinetic_line thermo_product Thermodynamic Product (P_t) (More Stable) ts2->thermo_product thermo_line coord_start coord_start coord_end Reaction Coordinate coord_start->coord_end

Caption: Kinetic product forms faster (lower Ea), while the thermodynamic product is more stable (lower G).

Troubleshooting Guide for Selective Bromination

This guide is formatted to help you diagnose and solve specific issues you may encounter during your experiments.

Problem / Symptom Potential Cause(s) Solution & Scientific Rationale
1. Low Regioselectivity (e.g., mixture of ortho/para isomers) Reaction temperature is too high. Action: Lower the reaction temperature significantly. Start at 0 °C or even sub-zero temperatures (e.g., -30 °C to -78 °C) and allow the reaction to warm slowly.[3] Rationale: At higher temperatures, the reaction approaches thermodynamic equilibrium, or there is enough energy to overcome the activation barriers for multiple pathways, reducing selectivity. Lowering the temperature favors kinetic control, amplifying the small differences in activation energy between the formation of different isomers.[1]
2. Formation of Polybrominated Byproducts 1. Localized high concentration of bromine. 2. Reaction temperature is too high, increasing the reaction rate. Action: 1. Add the brominating agent (e.g., Br₂ in a suitable solvent) slowly via a syringe pump or dropping funnel to a well-stirred solution. 2. Maintain a low reaction temperature to moderate the reaction rate. 3. Consider using NBS, which generates Br₂ in situ at a low, steady concentration.[10] Rationale: Rapid addition or high temperatures can cause the rate of the first bromination to be so fast that subsequent brominations occur before the starting material is fully consumed, especially on activated rings. Slow addition and low temperature ensure the brominating agent reacts with the most reactive species (the starting material) before reacting with the less-activated monobrominated product.
3. Reaction Fails to Initiate or Proceeds Too Slowly Reaction temperature is too low. Action: 1. Allow the reaction to warm slowly towards room temperature. Monitor progress by TLC or another suitable method. 2. For free-radical reactions, ensure the initiator (e.g., AIBN, benzoyl peroxide) or light source is active at the chosen temperature. Some initiators have a narrow optimal temperature range. Rationale: Every reaction has a minimum effective temperature required to overcome its activation energy.[8] While low temperatures are good for selectivity, the temperature must be high enough for the reaction to proceed in a reasonable timeframe.[1]
4. Runaway Reaction / Uncontrolled Exotherm Poor heat dissipation due to rapid addition of reagents or inadequate cooling. Action: 1. Immediately cease addition of reagents. 2. Ensure the reaction flask is adequately submerged in the cooling bath (e.g., ice-water, dry ice-acetone). 3. For future experiments, use a larger flask to increase the surface area-to-volume ratio, add the brominating agent much more slowly, and dilute the reaction mixture. Rationale: Bromination reactions can be significantly exothermic.[12] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably, leading to loss of selectivity, byproduct formation, and a significant safety hazard.
5. Formation of Unexpected Products (e.g., from radical pathways) Unintended initiation of a free-radical reaction by light. Action: Cover the reaction vessel with aluminum foil to exclude ambient light, especially when using reagents like Br₂ or NBS which can be photolabile.[13] Rationale: Even standard laboratory fluorescent lighting can have sufficient energy to initiate radical chain reactions.[13] If an ionic mechanism is desired, it is crucial to eliminate light as a variable.

Troubleshooting Workflow Diagram

This logical diagram provides a step-by-step approach to diagnosing issues with reaction selectivity.

G start Unsatisfactory Bromination Result check_selectivity Poor Regio- or Stereo-selectivity? start->check_selectivity check_runaway Runaway Reaction? start->check_runaway SAFETY CHECK check_conversion Low or No Conversion? check_selectivity->check_conversion No lower_temp Lower Reaction Temperature (Kinetic Control) check_selectivity->lower_temp Yes check_byproducts Significant Byproducts? check_conversion->check_byproducts No increase_temp Increase Temperature Slowly Check Initiator/Catalyst check_conversion->increase_temp Yes check_polybromo Polybromination? check_byproducts->check_polybromo slow_addition Slow Reagent Addition Use NBS for low [Br2] check_polybromo->slow_addition Yes exclude_light Exclude Light (Wrap flask in foil) check_polybromo->exclude_light No (Other byproducts) check_runaway->check_selectivity No improve_cooling Improve Cooling & Dilution Reduce Addition Rate check_runaway->improve_cooling Yes

Caption: A logical workflow for diagnosing and solving common bromination issues.

Experimental Protocol: Temperature-Controlled Selective Bromination of 1,3-Dimethoxybenzene

This protocol provides a step-by-step method for the selective monobromination of a highly activated aromatic ring, where temperature control is essential to prevent polybromination.

Objective: To synthesize 4-bromo-1,3-dimethoxybenzene with high selectivity.

Materials:

  • 1,3-Dimethoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or syringe pump

  • Dry ice/acetone bath

  • Nitrogen or Argon gas inlet

Diagram of Experimental Setup:

Caption: Setup for controlled, low-temperature bromination under an inert atmosphere.

Procedure:

  • Preparation: Set up the three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

  • Charging the Flask: To the reaction flask, add 1,3-dimethoxybenzene (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to between -78 °C and -70 °C with stirring.

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous acetonitrile. Load this solution into the dropping funnel.

  • Slow Addition: Once the reaction mixture is at the target temperature, begin adding the NBS solution dropwise from the funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature below -65 °C during the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at -78 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Warming: Once the starting material is consumed, allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining NBS or bromine.[14]

  • Work-up and Isolation: Proceed with a standard aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), drying, and purification by column chromatography to isolate the desired 4-bromo-1,3-dimethoxybenzene.

This detailed control over temperature is paramount for achieving high selectivity and preventing the formation of the 2,4-dibromo and 4,6-dibromo byproducts that can readily form at higher temperatures with such an activated substrate.

References

  • Wang, Z. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3404-3416. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Pennsylvania State University. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]

  • Brainly. (2023). Explain why free radical bromination of alkanes is more selective than free radical chlorination. [Link]

  • PubMed. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • De Rop, V., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Sobolev, V. I. (2014). Low Temperature n-alkanes Bromination without Catalysts. Procedia Chemistry, 11, 84-87. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. [Link]

  • Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. [Link]

  • Science Forums. (2012). Preventing a bromination reaction from going radical. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. [Link]

  • ResearchGate. (n.d.). Effects of reaction time (A) and temperature (B) on bromination of 4-trifluoromethylacetophenone monitored by TLC. [Link]

  • jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • ResearchGate. (2017). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. [Link]

  • YouTube. (2014). Bromination (Br2) Resonance Problem. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • AD PHARMACHEM. (n.d.). N-Bromo Succinimide (NBS). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(2,5-Dibromophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Rigorous Characterization 1-(2,5-Dibromophenyl)ethanone is a key chemical intermediate, notably utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Characterization

1-(2,5-Dibromophenyl)ethanone is a key chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds, including inhibitors of the Hepatitis C virus protein NS5A like Elbasvir.[1] Its precise molecular structure, featuring a dibrominated phenyl ring attached to an ethanone group, makes it a versatile building block. However, the isomeric possibilities and potential for impurities necessitate a multi-faceted analytical approach to ensure its identity, purity, and quality prior to its use in sensitive downstream applications such as drug synthesis.

This guide provides a comparative overview of the primary analytical techniques for the comprehensive characterization of 1-(2,5-Dibromophenyl)ethanone. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the qualitative and quantitative insights each technique offers. The core principle is that a combination of orthogonal methods provides the most robust and self-validating characterization.

Table 1: Physicochemical Properties of 1-(2,5-Dibromophenyl)ethanone

PropertyValueSource
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol [2]
CAS Number 32937-55-6
Physical Form Solid
InChI Key QFXROJNBTPMHSS-UHFFFAOYSA-N

Chromatographic Analysis for Purity Determination: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic intermediates. For a moderately polar compound like 1-(2,5-Dibromophenyl)ethanone, a reverse-phase (RP-HPLC) method is ideal. This technique separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

The Causality Behind the Method: The choice of a C18 column is based on its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte. A mobile phase consisting of acetonitrile and water offers a versatile polarity gradient to elute the target compound and separate it from both more polar and less polar impurities. UV detection is highly effective due to the strong chromophore (the aromatic ketone) present in the molecule.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a robust starting point for method development.

Instrumentation and Conditions:

ParameterValueRationale
HPLC System Standard system with pump, autosampler, column oven, UV-Vis detectorEnsures reproducible results.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard for good resolution and efficiency.
Mobile Phase Acetonitrile:Water (70:30, v/v)Balances retention and run time. May be optimized.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 248 nmWavelength of high absorbance for the aromatic ketone moiety.[3]
Run Time 10 minutesSufficient to elute the main peak and any common impurities.

Reagent and Standard Preparation:

  • Diluent: Prepare by mixing HPLC-grade acetonitrile and HPLC-grade water in a 70:30 ratio. This matches the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2,5-Dibromophenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[3]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (100 µg/mL) using the diluent.

Data Interpretation

The output is a chromatogram plotting UV absorbance against time. A pure sample will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. Purity is calculated using the area percent method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Other Methods: HPLC is unparalleled for quantitative purity analysis and detecting non-volatile impurities that are invisible to Gas Chromatography (GC). While it does not provide definitive structural information on its own, it is the gold standard for quality control.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Prep_Standard Weigh & Dissolve Reference Standard Autosampler Autosampler Injects Sample Prep_Standard->Autosampler Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Autosampler Column C18 Column (Separation) Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (248 nm) Column->Detector Data_System Chromatography Data System Detector->Data_System Analysis Data Analysis (Peak Integration, % Purity Calculation) Data_System->Analysis Spectro_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Sample 1-(2,5-Dibromophenyl)ethanone Sample NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep MS_Inject Inject into MS Sample->MS_Inject NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Structural Confirmation (Chemical Shifts, Splitting) NMR_Acq->NMR_Data MS_Acq Ionize & Detect Ions MS_Inject->MS_Acq MS_Data Molecular Weight & Isotopic Pattern (Br₂) MS_Acq->MS_Data

Parallel workflows for NMR and MS structural analysis.
C. Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and straightforward method to confirm the presence of key functional groups.

The Causality Behind the Method: Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. An IR spectrum plots the percentage of transmitted light versus the wavenumber of the radiation, revealing the functional groups present.

Data Interpretation & Expected Spectrum

The IR spectrum of 1-(2,5-Dibromophenyl)ethanone will be dominated by a few key absorption bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1685 cm⁻¹: A very strong, sharp peak characteristic of the C=O (carbonyl) stretch of an aromatic ketone. This is often the most diagnostic peak.

  • ~1580-1450 cm⁻¹: Aromatic C=C ring stretching absorptions.

  • ~800-600 cm⁻¹: C-Br stretching absorptions.

Comparison with Other Methods: IR spectroscopy does not provide detailed structural information like NMR, but it serves as an excellent and rapid preliminary check. The confirmation of a strong carbonyl peak around 1685 cm⁻¹ is a crucial piece of evidence supporting the compound's identity.

Comparative Summary of Analytical Methods

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedPrimary ApplicationStrengthsLimitations
HPLC Purity, Quantitative AnalysisQuality Control, Impurity ProfilingHigh precision, quantitationProvides limited structural information
NMR Unambiguous Molecular StructureStructural ElucidationDefinitive structural dataLower sensitivity, more complex data
MS Molecular Weight, Elemental CompositionMolecular Weight ConfirmationHigh sensitivity, isotopic patternsIsomers may not be distinguishable
IR Functional GroupsIdentity ConfirmationFast, simple, confirms functional groupsProvides little information on overall structure

Conclusion: An Integrated Approach for Certainty

The comprehensive characterization of 1-(2,5-Dibromophenyl)ethanone cannot be achieved by a single analytical technique. A scientifically sound, self-validating approach relies on the integration of orthogonal methods. The recommended workflow is as follows:

  • Purity Assessment: Use HPLC to quantify the purity of the batch and identify any potential impurities.

  • Structural Confirmation: Employ ¹H and ¹³C NMR to provide an unambiguous confirmation of the molecular structure and connectivity, ensuring it is the correct isomer.

  • Molecular Weight Verification: Use Mass Spectrometry to confirm the molecular weight and leverage the unique 1:2:1 isotopic cluster to verify the presence of two bromine atoms.

  • Functional Group Check: Utilize IR Spectroscopy as a rapid check to confirm the presence of the critical ketone functional group.

By combining the quantitative power of chromatography with the detailed structural insights from spectroscopy, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the stringent requirements for identity, purity, and quality.

References

  • Molbase. (n.d.). 1-(2-bromophenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Retrieved from [Link]

  • [No specific title available]. Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone - Optional[13C NMR]. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dibromoacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Texter, K. B., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5- dimethoxyphenyl)ethan-1-one (bk-2C-B) and its iodo analog bk-2C-I. Drug Testing and Analysis.
  • MDPI. (2022, December 8). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 1-(2,5-Dibromophenyl)ethanone: HPLC vs. UPLC

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-(2,5-Dibromophenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure it is free from impurities that could compromise downstream reactions or introduce toxic by-products.[1][2]

This guide provides an in-depth comparison of two robust chromatographic techniques for the purity assessment of 1-(2,5-Dibromophenyl)ethanone: the widely established High-Performance Liquid Chromatography (HPLC) and its high-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal technique for their specific analytical needs.

The Analytical Imperative: Why Purity Matters

1-(2,5-Dibromophenyl)ethanone is a halogenated aromatic ketone. Potential impurities can arise from the starting materials, side reactions during synthesis (e.g., isomers with different bromine substitution patterns, or residual starting materials), or degradation.[3][4] An effective analytical method must be able to separate the main component from these structurally similar compounds with high resolution and sensitivity. Reversed-phase liquid chromatography is the method of choice for such non-volatile, hydrophobic molecules.[5][6]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, valued for its robustness and versatility.[7] Our approach focuses on developing a self-validating system where the chromatographic principles directly support the reliability of the results.

Causality Behind Experimental Choices
  • Stationary Phase Selection (The Column): The molecular structure of 1-(2,5-Dibromophenyl)ethanone, featuring a phenyl ring, makes it an ideal candidate for a stationary phase that allows for π-π interactions. While a standard C18 (octadecylsilane) column provides excellent hydrophobic retention, a Phenyl-Hexyl phase is selected here.[8] This phase offers a dual retention mechanism: hydrophobic interactions from the hexyl chains and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. This often yields unique selectivity for aromatic compounds, enhancing the resolution of closely related impurities.[8][9]

  • Mobile Phase Composition: A gradient elution with Acetonitrile (ACN) and water is chosen. ACN is a preferred organic modifier for aromatic ketones due to its low viscosity and UV transparency.[10] A gradient (as opposed to isocratic) elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable timeframe. A small amount of acid, such as 0.1% formic acid, is added to the mobile phase to sharpen peaks by suppressing the ionization of any residual silanols on the silica-based column packing.[9]

  • UV Detection Wavelength: The chromophore of the molecule (the substituted benzene ring and carbonyl group) dictates the optimal detection wavelength.[11] An analysis of the UV spectrum of 1-(2,5-Dibromophenyl)ethanone would reveal significant absorbance maxima. A wavelength of 254 nm is selected, as it provides a strong signal for many aromatic compounds and is a common, high-intensity wavelength for deuterium lamps in UV detectors, ensuring excellent sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[11]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Preparation (0.5 mg/mL): Accurately weigh ~12.5 mg of 1-(2,5-Dibromophenyl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter Injector Autosampler Injection (10 µL) Filter->Injector Inject into HPLC Pump Solvent Delivery (Gradient Pump) Pump->Injector Column Phenyl-Hexyl Column @ 35°C Injector->Column Detector UV Detector @ 254 nm Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Integration Peak Integration CDS->Integration Report Purity Calculation (% Area) Integration->Report

Sources

Validation

A Comparative Guide to the X-ray Crystal Structures of Substituted Acetophenone Derivatives

This guide provides an in-depth comparative analysis of the X-ray crystal structures of substituted acetophenone derivatives, with a particular focus on brominated analogues. Understanding the three-dimensional arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of substituted acetophenone derivatives, with a particular focus on brominated analogues. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials. This document synthesizes crystallographic data from published literature to offer insights into the subtle interplay of substituent effects on crystal packing and intermolecular interactions.

Introduction: The Significance of Acetophenone Scaffolds

Acetophenone and its derivatives are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmacologically active compounds and functional materials. The substitution pattern on the phenyl ring dramatically influences the molecule's electronic properties, conformation, and, consequently, its ability to interact with biological targets or self-assemble into well-defined crystalline lattices. X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement in the solid state, offering a foundational understanding of structure-property relationships. This guide will explore these relationships through a comparative lens, examining how different functional groups, particularly bromine atoms, dictate the supramolecular architecture of these crystalline solids.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that bridges chemical synthesis and physical analysis. Below is a validated, step-by-step protocol for obtaining the crystal structure of a substituted acetophenone derivative.

Synthesis and Crystallization

The synthesis of substituted acetophenones often follows established organic chemistry methodologies, such as Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols. For the purpose of this guide, we will consider a general synthesis of a chalcone derivative from a substituted acetophenone, a common route to obtaining crystalline materials[1].

Protocol for the Synthesis of (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (a chalcone derived from acetophenone):

  • Dissolve 6 mmol of potassium hydroxide in 10 mL of ethanol in a round-bottom flask.

  • While stirring, slowly add 2 mmol of acetophenone to the solution over a period of 20 minutes.

  • Continue stirring and add 2 mmol of 4-hydroxybenzaldehyde dropwise to the reaction mixture.

  • Stir the mixture for 3 hours at room temperature.

  • Store the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain X-ray quality crystals[1].

The formation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a heated saturated solution, or vapor diffusion are common techniques to promote the growth of well-ordered crystals.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer, such as an Agilent, Eos, Gemini diffractometer, is typically used[2].

  • Radiation Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common choice[2][3].

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms[2][3].

  • Data Collection Strategy: A series of ω scans are performed to collect a complete dataset[2].

  • Absorption Correction: An empirical absorption correction using spherical harmonics (e.g., SCALE3 ABSPACK) is applied to the data[2].

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model[3].

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystal structure determination.

Comparative Analysis of Crystal Structures

The substitution pattern on the acetophenone scaffold significantly influences the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data of several substituted acetophenone derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-(2,5-Dibromophenyl)ethanoneC₈H₆Br₂ON/AN/AN/AN/AN/AN/AN/AN/A[4][5][6]
(1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazoneC₁₄H₁₁BrN₄O₄TriclinicP17.7546(9)13.4362(15)14.1884(16)90.553(2)1466.0(3)4[3]
1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazoneC₁₂H₁₇N₃O₂SMonoclinicP2₁/a15.7097(12)7.8300(5)21.2351(19)92.635(8)2609.3(3)8[2]
1-(4-bromophenyl)but-3-yn-1-oneC₁₀H₇BrOMonoclinicP2₁/nN/AN/AN/AN/AN/A1[7]

Note: Complete crystallographic data for 1-(2,5-Dibromophenyl)ethanone and 1-(4-bromophenyl)but-3-yn-1-one were not available in the initial search results.

Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are paramount in determining the crystal packing.

  • Hydrogen Bonding: In the structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, weak C—H···O hydrogen bonds link individual molecules into inversion dimers[2]. The presence of a hydroxyl group facilitates intramolecular O—H···N hydrogen bonding as well[2]. In contrast, (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone exhibits intramolecular N—H···O hydrogen bonds and weak C—H···O intermolecular interactions[3].

  • π-π Stacking: The crystal packing of (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone is further stabilized by weak π-π stacking interactions, with a centroid-centroid distance of 3.7269(14) Å[3]. Such interactions are common in aromatic systems and play a crucial role in the stability of the crystal lattice.

  • Halogen Bonding: Although not explicitly detailed in the provided abstracts for the brominated compounds, bromine atoms are known to participate in halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic species. This type of interaction can be a significant factor in the crystal engineering of brominated compounds.

molecular_interactions cluster_interactions Key Intermolecular Interactions cluster_properties Influence On HB Hydrogen Bonding (e.g., C-H...O, N-H...O) Packing Crystal Packing HB->Packing PiPi π-π Stacking PiPi->Packing Halogen Halogen Bonding (e.g., C-Br...O) Halogen->Packing VDW Van der Waals Forces VDW->Packing Stability Lattice Stability Packing->Stability Properties Physicochemical Properties Stability->Properties

Caption: Intermolecular interactions influencing crystal structure.

Structure-Property Relationships

The conformation of the acetophenone derivatives in the solid state can have significant implications for their application, particularly in drug design. For instance, studies on 2'-fluoro-substituted acetophenone derivatives have shown that they exclusively adopt an s-trans conformation, which was confirmed by X-ray crystallographic analysis[8]. This conformational preference can be exploited in the design of molecules that require a specific orientation for binding to a biological target[8].

The presence of bromine atoms, as in 1-(2,5-Dibromophenyl)ethanone, can lead to increased lipophilicity and metabolic stability in drug candidates. Furthermore, the potential for halogen bonding can be utilized to design compounds with specific binding affinities.

Conclusion

The crystal structures of substituted acetophenone derivatives are governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and potentially halogen bonding. This comparative guide highlights the importance of systematic crystallographic studies in understanding how subtle changes in the molecular structure can lead to significant differences in the solid-state arrangement. For researchers in drug development and materials science, this knowledge is invaluable for the rational design of new molecules with desired properties. Further investigation into the crystal structure of 1-(2,5-Dibromophenyl)ethanone and a broader range of its derivatives would provide a more complete picture of the structural landscape of this important class of compounds.

References

  • Anderson, R. J., et al. (2014). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 8), o811–o812. [Link]

  • Jasinski, J. P., et al. (2010). (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2832–o2833. [Link]

  • Singh, N., et al. (2025). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Inorganic Chemistry. [Link]

  • Fukuda, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1435. [Link]

  • Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 329–333. [Link]

  • Di Mauro, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698. [Link]

  • Angene Chemical. (n.d.). 2',5'-Dibromoacetophenone. [Link]

  • Li, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Crystals, 14(1), 67. [Link]

  • Kumar, A., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. IUCrData, 8(6), x230605. [Link]

  • Smith, A. B., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3',5'-Dibromoacetophenone. PubChem Compound Database. [Link]

  • Nguyen, T. C., et al. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 6(2), x210103. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Stenutz. (n.d.). 2',5'-dibromoacetophenone. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Coupling of Aryl Bromides

For researchers, synthetic chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] The choice of catalyst is paramount to the success of this reaction, particularly when dealing with the less reactive yet more accessible aryl bromides. This guide provides a comparative study of the primary catalyst systems, offering experimental insights to inform your selection and optimize your synthetic strategy.

The Heart of the Matter: Understanding the Sonogashira Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism for the traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Dual-Catalyst System: A Synergistic Partnership

The palladium cycle is responsible for the core cross-coupling steps. It begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. The terminal alkyne, activated by the copper cycle, is then transferred to the palladium center in a step called transmetalation. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the palladium(0) catalyst.

The copper cycle's primary role is to activate the terminal alkyne. A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium(II) intermediate.

Sonogashira Catalytic Cycle cluster_0 Palladium Cycle Pd0 Pd(0)L₂ Pd_intermediate Ar-Pd(II)-Br(L)₂ Pd0->Pd_intermediate Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_intermediate->Pd_alkyne Transmetalation product Ar-C≡CR Pd_alkyne->product Reductive Elimination CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_intermediate Transmetalation (to Pd cycle) alkyne H-C≡CR alkyne->Cu_acetylide Deprotonation (Base) caption Figure 1: The dual catalytic cycles of the traditional Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycles of the traditional Sonogashira coupling.

A Comparative Analysis of Catalyst Systems

The evolution of the Sonogashira reaction has led to the development of several distinct catalyst systems, each with its own set of advantages and limitations.

The Classic Workhorse: Palladium-Phosphine Complexes with Copper Co-catalysis

This is the original and still widely used catalyst system.[1]

  • Catalysts: Typically, Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ in combination with CuI.[1]

  • Advantages:

    • Robust and Reliable: This system is well-established and has a broad substrate scope.

    • Cost-Effective: The catalysts and ligands are commercially available and relatively inexpensive.

  • Disadvantages:

    • Copper Toxicity: The use of copper can be problematic in the synthesis of biologically active molecules and can also lead to the undesirable Glaser-Hay homocoupling of the alkyne.[4]

    • Air Sensitivity: The phosphine ligands and Pd(0) species can be sensitive to air, often necessitating inert atmosphere techniques.

    • High Catalyst Loading: Reactions with less reactive aryl bromides may require higher catalyst loadings (1-5 mol% of Pd).[1]

The Modern Contender: Palladium-N-Heterocyclic Carbene (NHC) Complexes

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis.[1]

  • Catalysts: A wide variety of Pd-NHC complexes have been developed, often used in copper-free protocols.

  • Advantages:

    • High Activity and Stability: NHC ligands form strong bonds with palladium, leading to highly stable and active catalysts. This often allows for lower catalyst loadings (as low as 0.01 mol%).[5]

    • Copper-Free Conditions: Many Pd-NHC systems are highly efficient in the absence of a copper co-catalyst, circumventing the issues associated with copper.[4]

    • Broad Functional Group Tolerance: These catalysts often exhibit excellent tolerance to a wide range of functional groups.

  • Disadvantages:

    • Cost and Availability: Some specialized NHC ligands and their corresponding palladium complexes can be more expensive and less readily available than their phosphine counterparts.

    • Ligand Synthesis: The synthesis of custom NHC ligands can be a multi-step process.

The Streamlined Approach: Copper-Free Palladium-Phosphine Systems

In response to the drawbacks of copper, significant research has focused on developing efficient copper-free Sonogashira protocols using palladium-phosphine catalysts.

  • Catalysts: Often employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or XPhos.[6]

  • Advantages:

    • Avoids Copper-Related Issues: Eliminates the potential for copper contamination and alkyne homocoupling.

    • Milder Reaction Conditions: Some systems can operate at room temperature.[6]

  • Disadvantages:

    • Ligand Sensitivity: Bulky phosphine ligands can be air-sensitive and more expensive than triphenylphosphine.

    • Potentially Slower Reactions: In some cases, the absence of copper can lead to slower reaction rates compared to the traditional system, especially with challenging substrates.

Performance Data: A Head-to-Head Comparison

The following tables provide a summary of representative experimental data, comparing the performance of different catalyst systems for the Sonogashira coupling of various aryl bromides.

Table 1: Coupling of Electron-Deficient Aryl Bromides

Aryl BromideCatalyst SystemPd Loading (mol%)ConditionsTime (h)Yield (%)Reference
4-BromonitrobenzenePd(PPh₃)₂Cl₂ / CuI1Et₃N, THF, 65°C295[7]
4-BromonitrobenzenePd-NHC / PPh₃0.01K₂CO₃, H₂O/DMF, 110°C0.598[4]
4-BromoacetophenonePd₂(dba)₃ / P(t-Bu)₃0.5Cs₂CO₃, Dioxane, RT1294[6][8]
4-BromobenzonitrileNS-MCM-41-Pd / CuI / PPh₃0.1Et₃N, Toluene, 100°C2496[7]

Table 2: Coupling of Electron-Rich and Sterically Hindered Aryl Bromides

Aryl BromideCatalyst SystemPd Loading (mol%)ConditionsTime (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₂Cl₂ / CuI2Et₃N, THF, 65°C1285[1]
4-BromoanisolePd-NHC0.1K₂CO₃, DMF, 110°C1292[4]
2-BromotoluenePd(OAc)₂ / P(t-Bu)₃1Cs₂CO₃, Dioxane, RT2488[6][8]
2,6-DimethylbromobenzenePd/PCy₃ / CuI2Et₃N, Toluene, 100°C2475[9]

Analysis of Performance Data:

The data clearly illustrates that for electron-deficient aryl bromides, both traditional and modern catalyst systems can provide excellent yields. However, Pd-NHC complexes often achieve these results with significantly lower catalyst loadings and, in some cases, shorter reaction times.[4] For the more challenging electron-rich and sterically hindered aryl bromides, the choice of ligand becomes critical. Bulky, electron-rich phosphines and NHC ligands generally outperform the standard triphenylphosphine-based systems.[9][10] The development of copper-free systems has also proven effective for a wide range of substrates, offering a cleaner reaction profile.[6]

Experimental Protocols: Putting Theory into Practice

Here, we provide detailed, step-by-step methodologies for two representative Sonogashira coupling reactions.

Protocol 1: Traditional Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI

This protocol is adapted from a standard procedure for the coupling of an aryl bromide with a terminal alkyne.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • To the reaction flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling using a Pd-NHC Catalyst

This protocol is a general representation of a copper-free method utilizing a Pd-NHC catalyst.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd-NHC pre-catalyst (e.g., 0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane, 5 mL)

  • Oven-dried reaction vial with a screw cap and septum

  • Magnetic stirrer and heating block

Procedure:

  • To the reaction vial, add the aryl bromide, Pd-NHC pre-catalyst, and base.

  • Seal the vial with the screw cap and purge with inert gas.

  • Add the anhydrous solvent and the terminal alkyne via syringe.

  • Place the vial in the heating block and stir at the desired temperature (e.g., 110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_alkyne Add Solvent and Alkyne inert->solvent_alkyne reaction Heat and Stir solvent_alkyne->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Pure Product purification->end caption Figure 2: A general experimental workflow for Sonogashira coupling.

Caption: Figure 2: A general experimental workflow for Sonogashira coupling.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of catalyst for the Sonogashira coupling of aryl bromides is a critical decision that depends on several factors, including the nature of the substrate, cost considerations, and the desired purity of the final product.

  • For routine syntheses with robust substrates where cost is a primary concern, the traditional Pd-phosphine/CuI system remains a viable and effective option.

  • When working with sensitive substrates, particularly in the later stages of a synthesis where metal contamination is a concern, a copper-free approach is highly recommended. For these applications, Pd-NHC catalysts often provide the highest activity and stability, allowing for very low catalyst loadings and clean reaction profiles.[1][4]

  • For moderately challenging substrates where copper is to be avoided, copper-free Pd-phosphine systems with bulky, electron-rich ligands offer a good balance of reactivity and cost.[6]

By carefully considering the principles and data presented in this guide, researchers can make informed decisions to optimize their Sonogashira coupling reactions, leading to higher yields, cleaner products, and more efficient synthetic routes.

References

  • Coupling Reactions. (2020). In Molecules (Vol. 25, Issue 8, p. 1893). MDPI. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Lu, Y., Wang, R., & Chen, C. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4966–4971. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (2011). The Journal of Organic Chemistry, 76(16), 6536–6547. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. (2011). Tetrahedron Letters, 52(23), 3009–3012. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(15), 10149–10160. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2023). Organometallics, 42(14), 1639–1649. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). SlideServe. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). Molecules, 15(12), 9156–9171. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938–4943. [Link]

  • Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. (2014). Dalton Transactions, 43(44), 16641–16652. [Link]

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Validation

A Researcher's Guide to the Regioselective Functionalization of 1-(2,5-Dibromophenyl)ethanone: A Comparative Analysis of Ortho vs. Para Bromine Reactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. Among these, 1-(2,5-Dibromophenyl)ethanone presents a compelling case study in regioselectivity, offering two distinct bromine atoms for chemical modification. This guide provides an in-depth technical comparison of the reactivity of the ortho (C2) versus the para (C5) bromine atoms in this molecule, supported by an analysis of governing electronic and steric principles and supplemented with illustrative experimental protocols for palladium-catalyzed cross-coupling reactions.

The Dueling Dance of Electrons and Sterics

The differential reactivity of the two bromine atoms in 1-(2,5-Dibromophenyl)ethanone is a direct consequence of the interplay between electronic and steric effects imposed by the acetyl group. Understanding these factors is paramount for predicting and controlling the outcome of substitution and coupling reactions.

Electronic Effects: The acetyl group is a moderate electron-withdrawing group. Through its resonance and inductive effects, it deactivates the aromatic ring towards electrophilic attack but, crucially, it enhances the electrophilicity of the carbon atoms to which the bromines are attached, making them more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the acetyl group has a more pronounced effect on the para-bromine (C5) position. Resonance structures show a partial positive charge developing at the para position, rendering the C5-Br bond more polarized and the carbon atom more electrophilic. In contrast, the ortho-bromine (C2) is influenced to a lesser extent by resonance, with the inductive effect being the primary electronic factor.

Steric Effects: The acetyl group exerts a significant steric hindrance around the ortho-bromine (C2). This steric bulk can impede the approach of bulky reagents and catalysts, thereby slowing down the rate of reaction at this position. The para-bromine (C5), being remote from the acetyl group, is sterically unencumbered.

This dichotomy of electronic activation at the para position and steric hindrance at the ortho position sets the stage for regioselective functionalization. The choice of reaction conditions, particularly the catalyst system and reagents, will ultimately dictate which of these opposing factors dominates.

Navigating Reactivity: A Tale of Two Reactions

To provide a practical framework for understanding the reactivity of 1-(2,5-Dibromophenyl)ethanone, we will explore two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] In the case of 1-(2,5-Dibromophenyl)ethanone, the regioselectivity of mono-arylation is highly dependent on the palladium catalyst and ligand employed.

Generally, due to the electronic activation at the C5 position, Suzuki-Miyaura coupling is expected to favor substitution of the para-bromine. The less sterically hindered nature of this position allows for easier access of the palladium catalyst to oxidatively add into the C-Br bond.

Suzuki_Miyaura_Selectivity cluster_para Para-Selective Pathway (Favored) cluster_ortho Ortho-Selective Pathway (Disfavored) reactant 1-(2,5-Dibromophenyl)ethanone catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant->catalyst Oxidative Addition para_intermediate Para-Pd Intermediate (Less Sterically Hindered) catalyst->para_intermediate Favored at C5 (Electronic Activation) ortho_intermediate Ortho-Pd Intermediate (Sterically Hindered) catalyst->ortho_intermediate Disfavored at C2 (Steric Hindrance) boronic_acid Ar-B(OH)₂ para_product 1-(2-Bromo-5-arylphenyl)ethanone (Major Product) boronic_acid->para_product Reductive Elimination ortho_product 1-(5-Bromo-2-arylphenyl)ethanone (Minor Product) boronic_acid->ortho_product Reductive Elimination base Base (e.g., K₂CO₃) para_intermediate->boronic_acid Transmetalation ortho_intermediate->boronic_acid Transmetalation

Figure 1: Simplified decision workflow for predicting the major product in a Suzuki-Miyaura mono-coupling of 1-(2,5-Dibromophenyl)ethanone.

Experimental Protocol: Para-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the substitution of the para-bromine atom.

Parameter Condition Rationale
Substrate 1-(2,5-Dibromophenyl)ethanone (1.0 equiv)Starting material.
Boronic Acid Arylboronic acid (1.1 equiv)Coupling partner.
Catalyst Pd(PPh₃)₄ (0.05 equiv)A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol/Water (4:1:1)A common solvent system for Suzuki reactions.
Temperature 90 °CProvides sufficient energy for the reaction to proceed.
Reaction Time 12-24 hoursTypical reaction time, monitor by TLC or GC-MS.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 1-(2,5-Dibromophenyl)ethanone, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-Bromo-5-arylphenyl)ethanone.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] When applied to 1-(2,5-Dibromophenyl)ethanone, the regioselectivity can be steered towards the ortho-bromine by judicious choice of ligand. While the C5 position is electronically activated, certain bulky phosphine ligands can overcome the steric hindrance at the C2 position and facilitate oxidative addition. The synthesis of 1-(2-amino-5-bromophenyl)ethanone, a known intermediate, suggests that selective amination at the C2 position is achievable.[3][4]

Buchwald_Hartwig_Selectivity cluster_ortho Ortho-Selective Pathway (Achievable) cluster_para Para-Selective Pathway (Competitive) reactant 1-(2,5-Dibromophenyl)ethanone catalyst Pd Catalyst (e.g., Pd₂(dba)₃) reactant->catalyst ligand Bulky Ligand (e.g., XPhos) catalyst->ligand ortho_intermediate Ortho-Pd Intermediate (Sterically demanding but accessible with bulky ligands) ligand->ortho_intermediate Favored with bulky ligands para_intermediate Para-Pd Intermediate ligand->para_intermediate Competitive amine R₂NH base Strong Base (e.g., NaOt-Bu) ortho_product 1-(5-Bromo-2-aminophenyl)ethanone (Major Product) base->ortho_product Reductive Elimination para_product 1-(2-Bromo-5-aminophenyl)ethanone (Minor Product) base->para_product ortho_intermediate->amine Amine Coordination para_intermediate->amine

Figure 2: A conceptual workflow illustrating how the choice of a bulky ligand in a Buchwald-Hartwig amination can favor reaction at the sterically hindered ortho position.

Experimental Protocol: Ortho-Selective Buchwald-Hartwig Amination

This protocol is designed to favor the substitution of the ortho-bromine atom. A key factor in achieving this selectivity is the use of a bulky, electron-rich phosphine ligand.

Parameter Condition Rationale
Substrate 1-(2,5-Dibromophenyl)ethanone (1.0 equiv)Starting material.
Amine Primary or secondary amine (1.2 equiv)Nucleophile.
Catalyst Pd₂(dba)₃ (0.02 equiv)Palladium(0) source.
Ligand XPhos (0.08 equiv)A bulky, electron-rich ligand known to promote challenging couplings.
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base.
Solvent TolueneAnhydrous, degassed.
Temperature 100 °CTo overcome the activation barrier at the sterically hindered position.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 1-(2,5-Dibromophenyl)ethanone and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-Bromo-2-aminophenyl)ethanone.

Data Summary and Comparison

Reaction Favored Position Key Influencing Factors Rationale
Suzuki-Miyaura Coupling para (C5)Electronic activationThe electron-withdrawing acetyl group makes the C5 position more electrophilic.
Buchwald-Hartwig Amination ortho (C2) (with bulky ligands)Ligand steric profileBulky, electron-rich phosphine ligands can overcome steric hindrance and promote oxidative addition at the more sterically congested C2 position.

Conclusion: A Tunable System for Regioselective Synthesis

The reactivity of the ortho and para bromine atoms in 1-(2,5-Dibromophenyl)ethanone is a finely balanced interplay of electronic and steric effects. The para-bromine is electronically activated, making it the more reactive site in many standard cross-coupling reactions like the Suzuki-Miyaura coupling. However, the ortho-bromine, while sterically hindered, can be selectively functionalized, particularly in Buchwald-Hartwig aminations, through the strategic use of bulky, electron-rich phosphine ligands. This tunable reactivity makes 1-(2,5-Dibromophenyl)ethanone a valuable and versatile building block for the synthesis of a wide array of complex organic molecules, offering chemists a powerful tool for controlling molecular architecture. Further systematic studies with a broader range of catalysts and reaction conditions will undoubtedly continue to refine our understanding and expand the synthetic utility of this intriguing molecule.

References

  • Awaiting specific experimental data
  • Awaiting specific experimental data
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
  • LookChem. 1-(2-amino-5-bromophenyl)ethanone. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116 (19), 12564–12649.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Journey from 1,4-Dibromobenzene to 1-(2,5-Dibromophenyl)ethanone

For the discerning researcher in synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is paramount. The synthesis of an active pharmaceutical ingredient (API) intermediate, such a...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is paramount. The synthesis of an active pharmaceutical ingredient (API) intermediate, such as 1-(2,5-dibromophenyl)ethanone, from its constituent precursors is a foundational process. However, merely following a synthetic route is insufficient; one must rigorously validate the transformation at each step. This guide provides an in-depth spectroscopic comparison of the target molecule, 1-(2,5-dibromophenyl)ethanone, and its precursors, 1,4-dibromobenzene and acetyl chloride.

This document is structured not as a rigid protocol, but as a narrative of molecular transformation told through the language of spectroscopy. We will explore the causality behind experimental choices and interpret the spectral data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a self-validating picture of the chemical reaction.

The Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 1-(2,5-dibromophenyl)ethanone from 1,4-dibromobenzene is a classic example of a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, an acyl group (from acetyl chloride) is introduced onto the aromatic ring of 1,4-dibromobenzene. The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.

The choice of 1,4-dibromobenzene as a starting material is strategic. The two bromine atoms are deactivating, electron-withdrawing groups, which makes the aromatic ring less nucleophilic than benzene. However, they are also ortho, para-directing. Since the para position is blocked, acylation is directed to one of the positions ortho to a bromine atom, leading to the desired 2,5-disubstituted product. The deactivating nature of the resulting ketone product advantageously prevents further acylation, leading to a cleaner, mono-substituted product[1].

G cluster_precursors Precursors cluster_catalyst Catalyst cluster_product Product 1,4-Dibromobenzene 1,4-Dibromobenzene Product 1-(2,5-Dibromophenyl)ethanone 1,4-Dibromobenzene->Product Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl_Chloride AlCl3 AlCl3 Acetyl_Chloride->AlCl3 Forms Acylium Ion Intermediate AlCl3->Product

Caption: Synthetic route via Friedel-Crafts acylation.

Spectroscopic Comparison: From Precursors to Product

The success of the synthesis is confirmed by observing the disappearance of precursor signals and the emergence of new signals corresponding to the product. Let's examine the characteristic spectral features for each compound.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy is an indispensable tool for monitoring the transformation of functional groups. The key event in our synthesis is the introduction of a carbonyl group (C=O).

  • 1,4-Dibromobenzene: The spectrum is relatively simple, dominated by C-H stretching from the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the ring (~1600-1450 cm⁻¹), and a strong, characteristic C-Br stretching absorption typically found in the fingerprint region below 1000 cm⁻¹.

  • Acetyl Chloride: This precursor shows a very strong and sharp absorption band for the acid chloride carbonyl group (C=O) at a high wavenumber, typically around 1800 cm⁻¹. This high frequency is due to the electron-withdrawing effect of the chlorine atom.

  • 1-(2,5-Dibromophenyl)ethanone (Product): The most telling sign of a successful reaction is the appearance of a strong carbonyl (C=O) absorption for the ketone functional group. This peak is expected around 1685-1700 cm⁻¹ . The frequency is lower than that of acetyl chloride because the carbonyl is conjugated with the aromatic ring. The disappearance of the acetyl chloride C=O peak near 1800 cm⁻¹ is a critical indicator that the starting material has been consumed. The aromatic C-H and C=C stretches will remain, and a new C-C stretch from the methyl group will appear.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
1,4-Dibromobenzene~1470, ~1068, ~1008, ~815Aromatic C=C, C-Br
Acetyl Chloride~1800 (very strong)C=O (Acid Chloride)
1-(2,5-Dibromophenyl)ethanone~1690 (very strong)C=O (Aryl Ketone)
~3080Aromatic C-H
~1570, ~1460Aromatic C=C
~1360C-H bend (Methyl)
~820C-H bend (Aromatic)
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms in a molecule, confirming the precise arrangement of the newly formed product.

  • 1,4-Dibromobenzene: Due to the molecule's symmetry, all four aromatic protons are chemically and magnetically equivalent. Therefore, they produce a single sharp signal—a singlet —in the aromatic region, typically around δ 7.4 ppm .

  • Acetyl Chloride: This simple molecule shows only one signal, a singlet for the three equivalent methyl protons, typically found around δ 2.7 ppm .

  • 1-(2,5-Dibromophenyl)ethanone (Product): The symmetry of the aromatic ring is broken upon acylation. This results in a more complex pattern in the aromatic region. We expect to see three distinct signals for the three aromatic protons.

    • One proton will be a doublet (ortho-coupling).

    • Another proton will be a doublet of doublets (ortho- and meta-coupling).

    • The third aromatic proton will appear as a doublet (meta-coupling). Furthermore, a new sharp singlet corresponding to the three protons of the newly introduced acetyl methyl group will appear, expected around δ 2.6 ppm . The disappearance of the single aromatic peak of the precursor and the appearance of this complex aromatic pattern and the new methyl singlet are definitive proof of product formation.

  • 1,4-Dibromobenzene: Symmetry again leads to a simple spectrum with only two signals: one for the four equivalent C-H carbons and one for the two equivalent C-Br carbons.

  • 1-(2,5-Dibromophenyl)ethanone (Product): The product's spectrum will be significantly more complex, showing eight distinct signals:

    • Six signals for the six different aromatic carbons.

    • One signal for the methyl carbon (CH₃), typically around δ 25-30 ppm.

    • A highly deshielded signal for the carbonyl carbon (C=O), expected well downfield around δ 195-200 ppm . This downfield shift is characteristic of ketone carbonyls and is a key identifier for the product.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,4-Dibromobenzene~7.4 (s, 4H)~132.5 (CH), ~123.0 (C-Br)
Acetyl Chloride~2.7 (s, 3H)~170 (C=O), ~34 (CH₃)
1-(2,5-Dibromophenyl)ethanone~7.8-7.4 (m, 3H, aromatic), ~2.6 (s, 3H, CH₃)~198 (C=O), ~140-120 (6 aromatic C's), ~28 (CH₃)

(Note: Predicted chemical shifts for the product are based on analogous structures and established spectroscopic principles.)

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

  • 1,4-Dibromobenzene (C₆H₄Br₂): The molecular ion peak ([M]⁺˙) will be prominent. A key feature is the isotopic pattern for two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, we will see a characteristic triplet of peaks:

    • m/z 234 ([C₆H₄⁷⁹Br₂]⁺˙)

    • m/z 236 ([C₆H₄⁷⁹Br⁸¹Br]⁺˙) - approximately twice the intensity of the others.

    • m/z 238 ([C₆H₄⁸¹Br₂]⁺˙)

  • Acetyl Chloride (C₂H₃ClO): The molecular ion peak at m/z 78 (for ³⁵Cl) and 80 (for ³⁷Cl) may be weak due to rapid fragmentation. The most prominent peak (base peak) is often the acylium ion [CH₃CO]⁺ at m/z 43 .

  • 1-(2,5-Dibromophenyl)ethanone (C₈H₆Br₂O): The molecular ion ([M]⁺˙) will show the same 1:2:1 isotopic pattern as the precursor due to the two bromine atoms, but shifted to the correct mass: m/z 276, 278, and 280. A very common and diagnostic fragmentation pathway for acetophenones is the alpha-cleavage, losing the methyl group. This will result in a strong peak for the [M-CH₃]⁺ ion (the dibromobenzoyl cation) at m/z 261, 263, and 265. The presence of the molecular ion at the correct mass and this characteristic fragmentation pattern provides conclusive evidence of the product's identity.

CompoundMolecular Weight ( g/mol )Key m/z Fragments (and Isotopic Pattern)
1,4-Dibromobenzene235.90234, 236, 238 ([M]⁺˙, 1:2:1 pattern)
155, 157 ([M-Br]⁺)
Acetyl Chloride78.5078, 80 ([M]⁺˙, weak), 43 ([CH₃CO]⁺, base peak)
1-(2,5-Dibromophenyl)ethanone277.94276, 278, 280 ([M]⁺˙, 1:2:1 pattern)
261, 263, 265 ([M-CH₃]⁺, strong)

Experimental Protocols

Trustworthiness in scientific reporting comes from detailing the methodology. Below are standard, self-validating protocols for the synthesis and subsequent spectroscopic analyses.

Synthesis of 1-(2,5-Dibromophenyl)ethanone

This protocol is adapted from established Friedel-Crafts procedures[2].

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).

  • Reagents: In the flask, add 1,4-dibromobenzene (5.0 g, 21.2 mmol) and dichloromethane (30 mL). Stir until the solid dissolves.

  • Catalyst Addition: Cool the flask in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (3.4 g, 25.4 mmol). Causality: AlCl₃ is highly reactive with water; anhydrous conditions are critical. The reaction is exothermic, so cooling is necessary to control the rate.

  • Acylation: While maintaining cooling and stirring, add acetyl chloride (1.8 mL, 25.4 mmol) dropwise via a syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the flask again in an ice bath and slowly pour the reaction mixture onto 50 g of crushed ice in a beaker. Causality: This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from ethanol to yield pure 1-(2,5-dibromophenyl)ethanone.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve ~10-20 mg (¹H NMR) or ~50-100 mg (¹³C NMR) in 0.7 mL CDCl₃. Place small amount of solid on ATR crystal (IR). Dissolve trace amount in volatile solvent (MS). NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR ATR-FTIR Spectroscopy Prep->IR MS EI-Mass Spectrometry Prep->MS Data Compare spectra of precursors and product. Confirm disappearance of starting material signals and appearance of product signals. NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic validation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial[3]. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer[4].

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to the instrument's standard operating procedure, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR). Integrate the peaks in the ¹H spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal. Causality: This step is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum[5].

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum[6].

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Dissolve a trace amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source, often via a direct insertion probe or by coupling with a Gas Chromatograph (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment[7]. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule[8].

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

References

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  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]

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  • NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dichlorophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Available at: [Link]

  • PMC, NIH. (n.d.). Friedel-Crafts Acylation with Amides. Available at: [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

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  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. Department of Chemistry. Available at: [Link]

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  • Purdue College of Engineering. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Available at: [Link]

  • NMR Facility. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of Compounds Derived from 1-(2,5-Dibromophenyl)ethanone

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical decision that di...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The compound 1-(2,5-Dibromophenyl)ethanone emerges as a particularly compelling starting scaffold. Its di-brominated phenyl ring and reactive ketone group offer a rich platform for synthetic diversification, enabling access to a wide array of heterocyclic and open-chain derivatives. The presence of bromine atoms is of particular interest, as halogens are known to modulate pharmacokinetic properties and enhance binding affinities through halogen bonding, often leading to improved biological potency.

This guide provides an in-depth comparison of the biological activities of four major classes of compounds derived from this versatile precursor: Chalcones, Pyrazoles/Pyrazolines, 1,2,4-Triazoles, and Schiff Bases. We will delve into the causality behind their synthesis, compare their performance using experimental data from authoritative sources, and provide detailed protocols for their evaluation.

The Strategic Advantage of the 1-(2,5-Dibromophenyl)ethanone Scaffold

The choice of 1-(2,5-Dibromophenyl)ethanone is rooted in established medicinal chemistry principles. The phenyl ethanone core is a common feature in many biologically active molecules. The dibromo substitution provides two key advantages:

  • Lipophilicity and Membrane Permeability: The bromine atoms increase the compound's lipophilicity, which can enhance its ability to cross biological membranes and reach intracellular targets.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as enzymes or receptors. This can significantly increase binding affinity and selectivity.

The ketone functional group serves as a reactive handle for a variety of classical organic reactions, allowing for the construction of more complex molecular architectures.

cluster_derivatives Key Derivative Classes cluster_activities Associated Biological Activities A 1-(2,5-Dibromophenyl)ethanone (Starting Scaffold) B Chalcones A->B Claisen-Schmidt Condensation C Pyrazoles / Pyrazolines A->C Condensation with Hydrazine D 1,2,4-Triazoles A->D Multi-step Synthesis via Thiosemicarbazide E Schiff Bases A->E Condensation with Primary Amines F Anticancer Antimicrobial B->F G Anticancer Antimicrobial Enzyme Inhibition C->G H Antifungal Antimicrobial D->H I Antibacterial Anticancer E->I

Caption: Synthetic pathways from 1-(2,5-Dibromophenyl)ethanone to major bioactive derivatives.

Part 1: Chalcone Derivatives - The Cytotoxic Powerhouses

Chalcones, characterized by an α,β-unsaturated carbonyl system, are flavonoid precursors renowned for their broad biological activities, particularly their anticancer properties.[1][2] The synthesis from 1-(2,5-Dibromophenyl)ethanone is typically a straightforward Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This reaction is mechanistically favored due to the acidic α-protons of the ketone, which are readily deprotonated by a base (e.g., KOH) to form an enolate that subsequently attacks the aldehyde.

Comparative Performance: Anticancer Activity

The cytotoxic potential of chalcones is often attributed to their ability to interact with numerous cellular targets, including tubulin and various signaling proteins.[3][4] The presence of halogen substituents can further enhance this activity.

For instance, a study on a structurally related chalcone, (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 29.27 µg/mL.[5] This highlights that even with a single bromo-substitution, significant bioactivity can be achieved. It is plausible that derivatives from the 2,5-dibromo scaffold would exhibit comparable or even enhanced activity due to increased lipophilicity and potential for multiple halogen bond interactions.

Compound ClassDerivative ExampleTarget Cell LineIC50 ValueSource
Chalcone(E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (Breast Cancer)29.27 µg/mL[AIP Publishing, 2018][5]
Chalcone AnalogBrominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast Cancer)GI50: 2.21 - 3.21 µM[PMC, 2022][6]
Chalcone-Imidazolium Salt(E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(...)-1H-benzo[d]imidazol-3-ium bromide (7f)MCF-7 (Breast Cancer)11.1-fold lower than Cisplatin[ACS Omega, 2019][3]

Note: Data is for structurally similar brominated compounds to provide a reasonable performance benchmark.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system for assessing the in-vitro cytotoxic activity of newly synthesized chalcones.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of the test chalcone in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Pyrazole and Pyrazoline Derivatives - Versatile Enzyme Inhibitors

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are well-documented for a wide spectrum of biological activities including anticancer and antimicrobial effects.[7] Their synthesis from chalcones derived from 1-(2,5-Dibromophenyl)ethanone can be achieved through a cyclization reaction with hydrazine hydrate or its derivatives. This reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration.

Comparative Performance: Enzyme Inhibition and Anticancer Activity

Pyrazoline derivatives have shown significant potential as enzyme inhibitors. For example, novel pyrazoline derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy.[8] Certain compounds in this class exhibited IC50 values as low as 0.09 µM against EGFR-TK.[8]

Compound ClassDerivative ExampleTargetIC50 / ActivitySource
PyrazolineCompound 5a (oxadiazole-linked)EGFR-TK0.09 µM[El-Sayed et al., 2024][8]
PyrazolineCompound 10c (pyrazoline)HCT116 (Colon Cancer)1.82 µM[El-Sayed et al., 2024][8]
PyrazoleCompound 7q (N-2-pyridyl)DapE Enzyme99% inhibition @ 100 µM[MDPI, 2024][9]
Pyrazole AnalogCompound 17PC-3 (Prostate Cancer)~4 µM[ACS Publications, 2026][10]

Note: Data represents the potential of the pyrazole/pyrazoline scaffold, suggesting promising avenues for derivatives of 1-(2,5-Dibromophenyl)ethanone.

Experimental Workflow: Enzyme Inhibition Assay (EGFR-TK)

This workflow outlines a common method for assessing the inhibitory potential of synthesized pyrazoline compounds against a specific kinase.

A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) B Add Recombinant EGFR-TK Enzyme A->B C Add Test Compound (Pyrazoline Derivative) + Control (e.g., Gefitinib) B->C D Pre-incubate (e.g., 10 min at 25°C) C->D E Initiate Reaction by adding ATP and Peptide Substrate D->E F Incubate (e.g., 30-60 min at 37°C) E->F G Stop Reaction (e.g., add EDTA) F->G H Detect Product Formation (e.g., Luminescence, Fluorescence) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for an in-vitro EGFR-Tyrosine Kinase inhibition assay.

Part 3: 1,2,4-Triazole Derivatives - Potent Antimicrobial Agents

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved antifungal and antimicrobial drugs.[11] The synthesis of 1,2,4-triazole-3-thiol derivatives from 1-(2,5-Dibromophenyl)ethanone is a multi-step process, often starting with the conversion of the ketone to a thiosemicarbazone, followed by oxidative cyclization.

Comparative Performance: Antifungal and Antibacterial Activity

Triazole derivatives often exhibit potent antimicrobial activity by inhibiting key microbial enzymes. For instance, many antifungal triazoles target lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis. Studies on novel 1,2,4-triazole derivatives have demonstrated strong activity against fungal species like Microsporum gypseum and bacterial species like Staphylococcus aureus, with some compounds showing efficacy superior to standard drugs like ketoconazole and streptomycin.[12]

Compound ClassDerivative ExampleTarget OrganismActivity (MIC or Zone of Inhibition)Source
1,2,4-Triazole Schiff BaseVarious Synthesized CompoundsM. gypseumSuperior to Ketoconazole[Khan et al., 2017][12]
1,2,4-Triazole Schiff BaseVarious Synthesized CompoundsS. aureusSuperior/Comparable to Streptomycin[Khan et al., 2017][12]
1,2,4-TriazoleCompound 11.6S. aureus, C. albicansActive at 2 µg/ml[Frolova et al., 2022][13]
1,2,3-TriazoleCompound 5pR. solani (fungus)EC50 = 0.18 µg/mL[RSC Publishing, 2016][14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized triazole derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The concentration range should be broad enough to capture the MIC (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Part 4: Schiff Bases - Broad-Spectrum Antibacterials

Schiff bases, containing an azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an active carbonyl compound.[15] Starting from 1-(2,5-Dibromophenyl)ethanone, a Schiff base can be formed by reacting it with various primary amines. However, a more common route involves first synthesizing an intermediate containing a primary amine (e.g., from 1-(2-amino-5-bromophenyl)ethanone), which is then reacted with an aldehyde. These compounds are known for their antibacterial activities.[16][17]

Comparative Performance: Antibacterial Activity

The imine group in Schiff bases is often crucial for their biological activity. The lipophilicity conferred by the dibromophenyl ring can enhance their ability to penetrate bacterial cell walls. Research on Schiff bases derived from other nuclei has shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against strains like S. aureus and E. coli.[15]

Compound ClassDerivative ExampleTarget OrganismActivity (MIC)Source
Schiff BaseCompound 4 (Aminophenazone derivative)S. aureus, S. typhimurium6.25 µg/mL[Asif et al., 2014][15]
Schiff BaseCompound 5 (Aminophenazone derivative)S. pyogenes, E. coli6.25 µg/mL[Asif et al., 2014][15]
Schiff BaseCompound 10q (nitroimidazole derivative)E. coli FabH (Enzyme)IC50 = 2.68 µM[ResearchGate][16]

Conclusion and Future Outlook

The 1-(2,5-Dibromophenyl)ethanone scaffold is a highly valuable starting point for generating diverse classes of biologically active compounds.

  • Chalcone derivatives stand out for their potential as cytotoxic agents, meriting further investigation against a broader panel of cancer cell lines.

  • Pyrazole and pyrazoline derivatives show exceptional versatility, with demonstrated efficacy as both direct anticancer agents and specific enzyme inhibitors. Their potential for dual-action therapies should be explored.

  • 1,2,4-Triazole derivatives continue the legacy of this scaffold in antimicrobial drug discovery, with evidence suggesting they can outperform existing standard-of-care drugs against specific fungal and bacterial pathogens.

  • Schiff bases offer a synthetically accessible route to potent antibacterial compounds, where the dibromo-substituents can be leveraged to enhance cell penetration and activity.

For researchers and drug development professionals, the strategic derivatization of this scaffold presents a wealth of opportunities. Future work should focus on creating a focused library of these derivatives and performing head-to-head comparative studies to elucidate precise structure-activity relationships (SAR). This will enable the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacological profiles.

References

  • Boda, S. K., Bommagani, M. B., Chitneni, P. R., Mokenapelli, S., & Yerrabelli, J. R. (2020). Novel 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines as potent antibacterial agents: Synthesis and molecular docking study. LookChem.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications.
  • Khan, I., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][11][12][18] thiadiazine derivatives. (n.d.). PMC - NIH. Available at:

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). NIH.
  • Synthesis and antibacterial evaluation of Novel Schiff's base derivatives of nitroimidazole nuclei as potent E. coli FabH inhibitors. (n.d.). ResearchGate.
  • El-Sayed, N. A., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. NIH.
  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. (2019). ACS Omega.
  • Synthesis and In Vitro Cytotoxic Activity of Compounds (E)-1-(3-bromophenyl). (2018). AIP Publishing.
  • Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. (n.d.).
  • Asif, M., et al. (2014). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. PMC - NIH.
  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm., 71(4), 149-158.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.
  • A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized as antifungal agents. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. (n.d.). PMC - NIH.
  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (n.d.). Semantic Scholar.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).
  • Al-Warhi, T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,5-Dibromophenyl)ethanone

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents demands a meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(2,5-Dibromophenyl)ethanone (CAS No. 32937-55-6), a compound that, while specific safety data is not extensively documented, belongs to a class of brominated acetophenones known to present potential hazards. Our recommendations are synthesized from safety data sheets (SDS) of structurally analogous compounds and established best practices in chemical laboratory safety.

The core principle of this guide is to foster a self-validating system of safety, where the rationale behind each procedural step is understood, ensuring that safety becomes an intuitive part of the experimental workflow.

Understanding the Hazard: A Proactive Stance on Safety

The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] Our protective strategy is designed to create a comprehensive barrier against these routes, ensuring your well-being and the integrity of your research.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 1-(2,5-Dibromophenyl)ethanone, a multi-layered approach is essential.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Provides a primary barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides enhanced protection against acids and caustics.[5][6]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles. A face shield offers broader protection for the entire face.[5][6]
Body Protection Chemical-resistant lab coat or apronPrevents contamination of personal clothing and protects against spills.[5][7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust or vapors. If significant aerosolization is anticipated, a NIOSH-approved respirator may be necessary.[2][8]

Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling 1-(2,5-Dibromophenyl)ethanone, from preparation to disposal.

Preparation and Donning PPE
  • Work Area Preparation : Ensure your workspace is clean and uncluttered. All necessary equipment and reagents should be within easy reach to minimize movement. Verify that a safety shower and eyewash station are accessible and operational.[5]

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles. If a splash hazard is significant, use a full-face shield over the goggles.[6]

    • Wash and dry your hands thoroughly before putting on gloves.

    • Select the appropriate size and type of chemical-resistant gloves. Inspect them for any signs of damage before use.

Handling 1-(2,5-Dibromophenyl)ethanone
  • Engineering Controls : All handling of 1-(2,5-Dibromophenyl)ethanone should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[2][8]

  • Weighing and Transfer :

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If transferring the substance, do so carefully to prevent spills.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][8]

Doffing PPE and Decontamination
  • Glove Removal : Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • General Doffing : Remove your lab coat and store it appropriately. Remove eye and face protection last.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste materials contaminated with 1-(2,5-Dibromophenyl)ethanone, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure : The collected waste must be disposed of through a licensed chemical waste disposal facility.[8][9] Do not dispose of this chemical down the drain or in regular trash.[10]

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow Workflow for Safe Handling of 1-(2,5-Dibromophenyl)ethanone cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep_Area Prepare Work Area (Clean, Uncluttered, Safety Equipment Check) Don_PPE Don Appropriate PPE (Lab Coat, Goggles, Gloves) Prep_Area->Don_PPE Use_Hood Work in Chemical Fume Hood Don_PPE->Use_Hood Proceed to Handling Handle_Chem Careful Weighing and Transfer Use_Hood->Handle_Chem Collect_Waste Collect Contaminated Waste Handle_Chem->Collect_Waste After Experiment Doff_PPE Doff PPE Correctly Handle_Chem->Doff_PPE After Experiment Dispose_Waste Dispose via Licensed Facility Collect_Waste->Dispose_Waste Wash_Hands Thoroughly Wash Hands Doff_PPE->Wash_Hands

Caption: A flowchart illustrating the key stages of safely handling 1-(2,5-Dibromophenyl)ethanone.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This proactive and informed approach to chemical handling is the hallmark of a responsible and effective scientist.

References

  • Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH&Co.KG. [Link]

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Pharmaffiliates. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Chemical Resistant Protective Gear. R.S. Hughes. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • 1-(2,5-Dibromophenyl)ethanone. Hoffman Fine Chemicals Pty Ltd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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